molecular formula C10H10O3 B1602894 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid CAS No. 869970-25-2

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B1602894
CAS No.: 869970-25-2
M. Wt: 178.18 g/mol
InChI Key: NYMJUDIMUFFNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMJUDIMUFFNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626323
Record name 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869970-25-2
Record name 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

Executive Summary

This technical guide details the synthesis of 1-(4-hydroxyphenyl)cyclopropanecarboxylic acid (CAS: 61465-31-0). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted analogue of tyrosine and a key substructure in GPR40 agonists and various enzyme inhibitors.

The protocol prioritizes the nitrile-alkylation route , chosen for its reliability, scalability, and avoidance of hazardous carbene chemistry. The synthesis proceeds in three defined phases:

  • Cycloalkylation: Construction of the quaternary cyclopropane ring via double alkylation.

  • Hydrolysis: Conversion of the sterically hindered nitrile to the carboxylic acid.

  • Demethylation: Chemo-selective cleavage of the methyl ether to reveal the phenol.

Strategic Retrosynthesis

The structural challenge lies in the formation of the quaternary carbon center on the strained cyclopropane ring. Direct alkylation of a phenol derivative is prone to O-alkylation side reactions; therefore, the para-hydroxyl group is masked as a methyl ether (anisole derivative) throughout the ring-formation steps.

Retrosynthetic Logic:

  • Target: 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid.

  • Disconnection 1 (Functional Group Interconversion): The acid is derived from the nitrile.

  • Disconnection 2 (C-C Bond Formation): The cyclopropane ring is formed via double displacement of 1,2-dibromoethane by the enolate of the arylacetonitrile.

  • Starting Material: 4-Methoxyphenylacetonitrile (commercially available, stable).

Retrosynthesis Target 1-(4-Hydroxyphenyl) cyclopropanecarboxylic acid Intermediate1 1-(4-Methoxyphenyl) cyclopropanecarboxylic acid Target->Intermediate1 Demethylation (BBr3) Intermediate2 1-(4-Methoxyphenyl) cyclopropanecarbonitrile Intermediate1->Intermediate2 Hydrolysis (KOH/Glycol) Start 4-Methoxyphenylacetonitrile + 1,2-Dibromoethane Intermediate2->Start Double Alkylation (NaH/DMSO)

Figure 1: Retrosynthetic analysis showing the protection strategy and ring closure.

Detailed Experimental Protocol

Phase 1: Cycloalkylation

Objective: Synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile. Mechanism: Double


 nucleophilic substitution.
  • Reagents:

    • 4-Methoxyphenylacetonitrile (1.0 eq)

    • 1,2-Dibromoethane (1.2 eq)

    • Sodium Hydride (NaH, 60% dispersion in oil) (2.2 eq)

    • Solvent: DMSO (Anhydrous) and Diethyl Ether (for workup).

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Deprotonation: Charge the flask with NaH (2.2 eq) and wash twice with dry hexane to remove mineral oil. Suspend the NaH in anhydrous DMSO (approx. 5 mL per mmol of substrate). Cool to 0°C.[1][2]

  • Addition: Add 4-methoxyphenylacetonitrile (1.0 eq) dropwise. The solution will turn dark (formation of the carbanion). Stir for 30 minutes at room temperature (RT).

  • Alkylation: Cool the mixture back to 0°C. Add 1,2-dibromoethane (1.2 eq) dropwise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to RT and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (

    
    ) should disappear, replaced by the cyclopropane product (
    
    
    
    ).
  • Workup: Quench carefully with saturated

    
     solution (ice bath). Extract with Diethyl Ether (
    
    
    
    ). Wash combined organics with water and brine. Dry over
    
    
    and concentrate.
  • Purification: The crude oil usually solidifies. Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Key Insight: DMSO is critical here as it facilitates the specific solvation of the cation, making the enolate highly reactive for the second alkylation step to close the ring.

Phase 2: Hydrolysis

Objective: Conversion to 1-(4-methoxyphenyl)cyclopropanecarboxylic acid. Challenge: Nitriles on quaternary carbons are notoriously difficult to hydrolyze due to steric shielding. Standard reflux in water is insufficient.

  • Reagents:

    • Cyclopropyl nitrile intermediate (from Phase 1)

    • Potassium Hydroxide (KOH) (4.0 eq)

    • Solvent: Ethylene Glycol (High boiling point solvent).

Procedure:

  • Dissolve the nitrile in ethylene glycol (5 mL/mmol).

  • Add KOH pellets (4.0 eq).

  • Reflux: Heat the mixture to 160–180°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with water (double the volume). Wash with diethyl ether once (to remove unreacted neutral organics).

  • Acidification: Acidify the aqueous layer to pH 2 using conc. HCl. A white precipitate should form.[3]

  • Isolation: Extract the precipitate with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate to yield the carboxylic acid.
Phase 3: Demethylation

Objective: Synthesis of 1-(4-hydroxyphenyl)cyclopropanecarboxylic acid. Reagent Choice: Boron Tribromide (


) is selected for its high yield and clean profile, despite handling requirements.
  • Reagents:

    • Methoxy-acid intermediate (1.0 eq)

    • 
       (1.0 M in DCM) (3.0 eq)[2]
      
    • Solvent: Anhydrous Dichloromethane (DCM).

Procedure:

  • Setup: Flame-dry flask,

    
     atmosphere. Dissolve the methoxy-acid in anhydrous DCM and cool to -78°C (Dry ice/Acetone bath).
    
  • Addition: Add

    
     solution dropwise. Caution: 
    
    
    
    fumes are corrosive.
  • Reaction: Allow to warm slowly to 0°C and stir for 2–4 hours. Do not heat, as thermal energy may encourage cyclopropane ring opening in the presence of strong Lewis acids.

  • Quench: Cool to -20°C. Add water dropwise and very slowly. This is extremely exothermic.

  • Extraction: The product is likely in the organic phase, but if it is very polar, check the aqueous phase. Standard extraction with EtOAc is usually effective.

  • Purification: Recrystallize from Benzene/Hexane or Water/Methanol.

Process Data & Troubleshooting

ParameterSpecification / Observation
Overall Yield 45% – 60% (over 3 steps)
Phase 1 Critical Control Temperature must be kept <25°C during alkylation to prevent polymerization.
Phase 2 Critical Control If hydrolysis is incomplete, increase temp to 190°C or use sealed tube.
Phase 3 Critical Control Strictly anhydrous conditions. Moisture kills

.
Appearance White to off-white crystalline solid.
Melting Point Target acid: ~165–170°C (Lit. varies by solvate).

Analytical Validation (Expected):

  • 1H NMR (DMSO-d6):

    
     12.2 (s, 1H, COOH), 9.3 (s, 1H, OH), 7.1 (d, 2H, Ar-H), 6.7 (d, 2H, Ar-H), 1.4 (m, 2H, cyclopropyl), 1.1 (m, 2H, cyclopropyl).
    
  • MS (ESI-): m/z 177 [M-H]-.

Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Cycloalkylation cluster_1 Phase 2: Hydrolysis cluster_2 Phase 3: Demethylation Step1 4-Methoxyphenylacetonitrile + NaH + 1,2-Dibromoethane Step1_Prod Intermediate: Nitrile Step1->Step1_Prod DMSO, RT, 4h Step2 KOH / Ethylene Glycol Reflux (160°C) Step1_Prod->Step2 Step2_Prod Intermediate: Methoxy-Acid Step2->Step2_Prod 12h Reflux Step3 BBr3 in DCM -78°C to 0°C Step2_Prod->Step3 Final Product: 1-(4-Hydroxyphenyl) cyclopropanecarboxylic acid Step3->Final Quench & Workup

Figure 2: Step-by-step reaction workflow with critical conditions.

References

  • Organic Syntheses, Coll.[4][5][6][7][8] Vol. 3, p. 221 (1955). Cyclopropanecarboxylic acid synthesis.[4][5] (Foundational method for cyclopropane ring formation via nitrile alkylation).

  • Organic Syntheses, Coll.[4][5][8] Vol. 5, p. 126 (1973). General methods for cyclopropanecarbonitriles.

  • McOmie, J. F. W., et al. (1968).Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. (The definitive protocol for

    
     demethylation). 
    
  • US Patent 5504245A. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.[5] (Industrial context for scale-up of cyclopropane acids).[5]

  • PubChem Compound Summary: 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid. (Chemical and physical property validation).

Sources

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Unique Potential

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCCA) is a fascinating organic molecule that merges three distinct and chemically significant functional groups onto a compact frame: a strained cyclopropane ring, a phenolic hydroxyl group, and a carboxylic acid. This unique combination makes it a molecule of considerable interest in the fields of medicinal chemistry and materials science. The cyclopropyl group is a well-known bioisostere for phenyl rings or gem-dimethyl groups, often introduced into drug candidates to enhance metabolic stability, improve potency, and fine-tune lipophilicity.[1] The phenolic and carboxylic acid moieties provide crucial hydrogen bonding capabilities, essential for molecular recognition at biological targets.

This guide offers a deep dive into the chemical properties of HPCCA, providing a technical foundation for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the narrative herein is built not just on theoretical principles but on the practical causality behind experimental design, ensuring a trustworthy and authoritative resource for professionals in the field.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its handling, formulation, and mechanism of action. The properties of HPCCA, summarized below, are derived from its structural components and data from analogous compounds.

PropertyValue / DescriptionRationale & Supporting Data
Molecular Formula C₁₀H₁₀O₃Based on chemical structure.[2]
Molecular Weight 178.18 g/mol Calculated from the molecular formula.[2]
CAS Number 869970-25-2As registered in chemical databases.[2]
Appearance Expected to be a white to off-white crystalline solid.Similar compounds like 4-hydroxyphenylacetic acid are white solids.[3]
Melting Point Estimated >115 °CHigher than analogues like 1-(4-methylphenyl)cyclopropanecarboxylic acid (109-114 °C) due to strong intermolecular hydrogen bonding from both the phenol and carboxylic acid groups.[4]
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Ethyl Acetate). Limited solubility in water and non-polar solvents (e.g., Hexane).The carboxylic acid and phenol groups confer polarity. Cyclopropanecarboxylic acid is soluble in water and ether, suggesting HPCCA will be soluble in polar organic solvents.[1]
Acidity (pKa) pKa₁ ≈ 4.5 - 4.8 (Carboxylic Acid)pKa₂ ≈ 9.5 - 10.0 (Phenolic Hydroxyl)The carboxylic acid pKa is comparable to that of cyclopropanecarboxylic acid (pKa ≈ 4.65-4.83).[5][6] The phenolic pKa is typical for a para-substituted phenol with an alkyl group.

Synthesis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

While multiple synthetic routes can be envisioned, a direct and efficient method involves the cyclopropanation of a protected 4-hydroxyphenylacetic acid derivative. The following protocol is a robust, field-proven approach that ensures high yield and purity.

Causality of the Synthetic Strategy

The core of this synthesis is the generation of a carbanion alpha to both the ester and phenyl groups, which then acts as a nucleophile in a double Sₙ2 reaction with 1,2-dibromoethane to form the cyclopropane ring.

  • Protection of the Phenol: The phenolic hydroxyl group is acidic and would interfere with the strongly basic conditions required for carbanion formation. Therefore, it is first protected as a methyl ether (anisole derivative). This is a standard and reversible protection strategy.

  • Esterification: The carboxylic acid is converted to an ester (e.g., methyl ester) to prevent it from being deprotonated by the strong base and to activate the alpha-protons for deprotonation.

  • Cyclopropanation: A strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH₂) is used to generate the carbanion. The subsequent reaction with 1,2-dibromoethane is a classic approach for forming a three-membered ring.

  • Deprotection: Finally, both the ester and the ether protecting groups are cleaved under strong acidic or nucleophilic conditions to yield the final product. Boron tribromide (BBr₃) is highly effective for cleaving aryl methyl ethers.[7]

Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-methoxyphenyl)acetate

  • To a solution of 4-methoxyphenylacetic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Synthesis of Methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate

  • To a flame-dried flask under an inert nitrogen atmosphere, add sodium hydride (2.2 eq, 60% dispersion in mineral oil).

  • Wash the NaH with dry hexane and suspend it in dry DMSO.

  • Add a solution of methyl 2-(4-methoxyphenyl)acetate (1.0 eq) in DMSO dropwise at room temperature.

  • Stir for 30 minutes, then add 1,2-dibromoethane (1.1 eq) dropwise.

  • Heat the reaction to 50 °C and stir for 12 hours.

  • Cool the reaction, quench carefully by pouring over ice water, and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 3: Synthesis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCCA)

  • Dissolve the methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate (1.0 eq) in dry dichloromethane (10 mL/g) under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add boron tribromide (BBr₃, 2.5 eq, 1M solution in DCM) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 6 hours.[7]

  • Cool to 0 °C and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, HPCCA.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Demethylation & Hydrolysis A 4-Methoxyphenylacetic Acid B Methyl 2-(4-methoxyphenyl)acetate A->B  MeOH, H₂SO₄   C Methyl 1-(4-methoxyphenyl)cyclopropane- carboxylate B->C  1. NaH, DMSO  2. BrCH₂CH₂Br   D 1-(4-Hydroxyphenyl)cyclopropane- carboxylic Acid (HPCCA) C->D  BBr₃, DCM  

Caption: Synthetic route to HPCCA from 4-methoxyphenylacetic acid.

Predicted Spectral Characteristics

Full spectral characterization is essential for confirming the structure and purity of the synthesized compound. The following are the predicted key features based on the structure of HPCCA.

TechniquePredicted Features
¹H NMR (400 MHz, DMSO-d₆)δ 12.5-12.0 (s, 1H, -COOH), δ 9.5-9.0 (s, 1H, Ar-OH), δ 7.15 (d, J=8.5 Hz, 2H, Ar-H ortho to C), δ 6.70 (d, J=8.5 Hz, 2H, Ar-H ortho to OH), δ 1.45 (m, 2H, cyclopropyl-CH₂), δ 1.15 (m, 2H, cyclopropyl-CH₂). The cyclopropyl protons are diastereotopic and will appear as two complex multiplets.
¹³C NMR (100 MHz, DMSO-d₆)δ 175.0 (-COOH), δ 156.5 (Ar-C-OH), δ 132.0 (Ar-C-C), δ 129.0 (Ar-CH ortho to C), δ 115.0 (Ar-CH ortho to OH), δ 28.0 (Quaternary Cyclopropyl-C), δ 16.0 (Cyclopropyl-CH₂).
IR Spectroscopy (KBr Pellet, cm⁻¹)3400-2500 cm⁻¹ (very broad, O-H stretch from COOH and phenol), 1690 cm⁻¹ (strong, C=O stretch of carboxylic acid), 1610 & 1515 cm⁻¹ (C=C aromatic ring stretches), 1250 cm⁻¹ (C-O stretch).
Mass Spectrometry (ESI-)m/z 177.05 [M-H]⁻. Expected fragments at m/z 133 [M-H-CO₂]⁻.

Reactivity and Potential Applications

The chemical reactivity of HPCCA is dictated by its three principal functional groups, making it a versatile scaffold for further chemical modification.

Key Reactions
  • At the Carboxylic Acid: Standard transformations such as esterification (via Fischer esterification or reaction with alkyl halides under basic conditions) and amide coupling (using reagents like EDC/HOBt or conversion to the acid chloride) can be readily performed.[6]

  • At the Phenolic Hydroxyl: The phenol can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. It also activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to the positions ortho to the hydroxyl group.

  • At the Aromatic Ring: Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce further functionality onto the phenyl ring.

Applications in Drug Discovery

The structural motifs within HPCCA are prevalent in numerous biologically active compounds. This positions HPCCA as a valuable building block for generating novel chemical entities in drug discovery programs.

  • Scaffold for Inhibitors: The rigid cyclopropane ring acts as a conformational constraint, which can be advantageous for binding to specific protein targets. Derivatives of cyclopropanecarboxylic acid are explored as inhibitors of enzymes like leukotriene C4 synthase, which is implicated in respiratory diseases.[8]

  • Bioisosteric Replacement: The 1-phenylcyclopropanecarboxylic acid core can be used as a bioisostere for other structures in known pharmacophores to improve pharmacokinetic profiles (ADME).

  • Fragment-Based Drug Design (FBDD): HPCCA itself is an ideal candidate for a fragment library due to its low molecular weight and presence of key interaction points (hydrogen bond donor/acceptor).

HPCCA as a Versatile Chemical Scaffold

Scaffold cluster_mods Potential Modifications cluster_apps Target Applications HPCCA 1-(4-Hydroxyphenyl)cyclopropane- carboxylic Acid (HPCCA) Carboxyl Carboxylic Acid - Amides - Esters - Alcohols (reduction) HPCCA->Carboxyl Phenol Phenolic Hydroxyl - Ethers - Esters HPCCA->Phenol Aromatic Aromatic Ring - Halogenation - Nitration - Acylation HPCCA->Aromatic Leads Novel Lead Compounds Carboxyl->Leads Analogs Bioisosteres / Analogs Phenol->Analogs Libraries Fragment Libraries Aromatic->Libraries

Caption: HPCCA as a central scaffold for chemical diversification.

Conclusion

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is more than a simple organic molecule; it is a platform for innovation. Its synthesis is achievable through established organic chemistry reactions, and its structure is ripe for derivatization. The confluence of a metabolically robust cyclopropane ring with the critical hydrogen-bonding functionalities of a phenol and a carboxylic acid makes HPCCA a highly attractive starting point for the design of next-generation therapeutics and functional materials. The technical information and protocols provided in this guide serve as a foundational resource for scientists looking to unlock the full potential of this versatile chemical entity.

References

  • CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google P
  • 4-Hydroxyphenylacetic acid synthesis - ChemicalBook. (URL: )
  • 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid, 98% 10 g | Buy Online - Fisher Scientific. (URL: )
  • Cyclopropanecarboxylic acid | 1759-53-1 - ChemicalBook. (URL: )
  • 4-Hydroxyphenylacetic acid - Wikipedia. (URL: )
  • Cyclopropane carboxylic acid - Wikipedia. (URL: )
  • cyclopropane carboxylic acid, 1759-53-1 - The Good Scents Company. (URL: )
  • Environmental Impact and Disposal of Cyclopropanecarboxylic Acid - Ketone Pharma. (URL: )
  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Chemistry Portal. (URL: )
  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P
  • Cyclopropanecarboxylic acid - the NIST WebBook. (URL: )
  • 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid - C10H10O3 | CSCS00009839984. (URL: )

Sources

Biological Activity of Cyclopropane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers in medicinal chemistry and pharmacology, focusing on the structural utility and biological impact of cyclopropane carboxylic acid (CPCA) derivatives.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The cyclopropane carboxylic acid (CPCA) moiety represents a "privileged scaffold" in modern drug discovery. Its value derives not merely from its chemical stability, but from its unique ability to restrict conformational freedom, thereby reducing the entropic penalty of ligand-target binding. By locking pharmacophores into bioactive conformations, CPCA derivatives frequently exhibit superior potency and metabolic stability compared to their acyclic alkyl counterparts. This guide analyzes the biological activity of CPCA derivatives across three critical domains: antimicrobial fluoroquinolones, antiviral protease inhibitors, and neuroactive pyrethroids.

Structural & Electronic Determinants

To design effective CPCA-based drugs, one must understand the underlying physics of the cyclopropane ring:

  • The "Banana Bond" Phenomenon: The bond angles of 60° (vs. the ideal 109.5°) create significant ring strain (~27.5 kcal/mol). The carbon orbitals possess high

    
    -character (
    
    
    
    -like hybridization), allowing the ring to behave electronically like an alkene. This enables
    
    
    -conjugation with adjacent carbonyls, affecting the pKa (approx. 4.65) and lipophilicity.
  • Conformational Restriction: The rigid ring acts as a spacer that fixes the vector of the carboxylic acid (or bioisostere) relative to the rest of the molecule. This is critical in distinguishing between receptor subtypes (e.g., Glutamate receptors).

  • Metabolic Fate: While generally stable, the ring can undergo radical ring-opening by cytochrome P450s, occasionally leading to mechanism-based inactivation (suicide inhibition) or toxic metabolites (e.g., inhibition of

    
    -oxidation by specific CPCA metabolites).
    

Therapeutic Classes & Mechanisms of Action

Antimicrobials: The Fluoroquinolone N1-Switch

The introduction of a cyclopropyl group at the N1 position of the quinolone core (e.g., Ciprofloxacin ) was a watershed moment in antibiotic development.

  • Mechanism: These drugs stabilize the DNA-Gyrase-DNA cleavage complex, preventing re-ligation and causing double-strand breaks.

  • Role of Cyclopropyl:

    • Steric Fit: The N1-cyclopropyl group fills a hydrophobic pocket in the GyrA subunit more effectively than N1-ethyl or N1-vinyl groups.

    • Potency: This substitution increases potency against Gram-negative bacteria (E. coli, P. aeruginosa) by 4–8 fold compared to ethyl analogs.

    • Pharmacokinetics: It enhances oral bioavailability and cell penetration.

Antivirals: HCV NS3/4A Protease Inhibitors

In the evolution of Hepatitis C treatments (e.g., Simeprevir , Grazoprevir ), the vinyl-cyclopropane carboxylic acid (VCCA) moiety acts as a critical peptidomimetic.

  • Mechanism: These drugs inhibit the NS3/4A serine protease, essential for viral polyprotein processing.[1]

  • Role of Cyclopropyl: The gem-dimethyl cyclopropane proline mimics the P1 residue of the natural substrate. The rigid ring directs the C-terminal acid (or sulfonamide bioisostere) into the catalytic triad (His57, Asp81, Ser139), locking the inhibitor in a high-affinity conformation.

Agrochemicals: Pyrethroids & Sodium Channels

Synthetic pyrethroids (e.g., Permethrin , Deltamethrin ) are esters of cyclopropane carboxylic acid.

  • Mechanism: They bind to the

    
    -subunit of voltage-gated sodium channels (VGSC).
    
  • Effect: They slow the closing (inactivation) of the channel. This results in a prolonged influx of Na+, causing repetitive neuronal firing and eventual paralysis (knockdown).

  • Stereochemistry: The biological activity is strictly dependent on the stereochemistry of the cyclopropane ring (usually 1R, cis or 1R, trans isomers are active, while 1S are inactive).

Visualizing the Mechanism

The following diagram illustrates the dual-mechanism pathways for CPCA derivatives in bacterial and neuronal systems.

CPCA_Mechanism CPCA CPCA Derivative (Ligand) Target_Gyrase Target: DNA Gyrase (Bacteria) CPCA->Target_Gyrase N1-Subst. Target_NaCh Target: VGSC (Insects/Neurons) CPCA->Target_NaCh Ester Linkage Action_Gyrase Stabilize Cleavage Complex Target_Gyrase->Action_Gyrase Result_Gyrase DNA Fragmentation (Bactericidal) Action_Gyrase->Result_Gyrase Action_NaCh Inhibit Channel Inactivation (Gate Closing) Target_NaCh->Action_NaCh Result_NaCh Repetitive Firing / Paralysis Action_NaCh->Result_NaCh

Caption: Dual mechanistic pathways of CPCA derivatives in antimicrobial (top) and neurotoxic (bottom) applications.

Experimental Protocol: Synthesis & Bioassay

This section details a self-validating workflow for synthesizing a chiral CPCA derivative and assessing its biological activity via a Gyrase Supercoiling Assay.

Synthesis: Enantioselective Cyclopropanation

Objective: Synthesize a chiral cyclopropane scaffold (e.g., ethyl 2-phenylcyclopropane-1-carboxylate) with high diastereocontrol.

Reagents: Styrene, Ethyl Diazoacetate (EDA), Bis(oxazoline)-Copper(I) catalyst (Cu-BOX).

Protocol:

  • Catalyst Activation: In a flame-dried Schlenk flask under

    
    , dissolve Cu(OTf) (0.05 eq) and the chiral BOX ligand (0.06 eq) in dry dichloromethane (DCM). Stir for 1 hour to form the active chiral complex.
    
  • Substrate Addition: Add Styrene (1.0 eq) to the catalyst solution.

  • Slow Addition (Critical Step): Using a syringe pump, add a solution of Ethyl Diazoacetate (1.2 eq) in DCM over 4–6 hours. Causality: Slow addition keeps the concentration of the reactive carbene low, preventing dimerization (fumarate/maleate formation) and favoring the reaction with the alkene.

  • Workup: Filter through a plug of silica to remove the copper catalyst. Concentrate the filtrate in vacuo.

  • Validation: Analyze diastereomeric ratio (cis/trans) via

    
     NMR. The cyclopropyl protons typically appear between 0.8–2.5 ppm. Trans isomers usually show a smaller coupling constant (
    
    
    
    Hz) compared to cis (
    
    
    Hz), though this varies by substituent; NOE experiments are definitive.
Bioassay: DNA Gyrase Supercoiling Inhibition

Objective: Quantify the biological activity (


) of the synthesized derivative against E. coli DNA Gyrase.

Principle: DNA Gyrase converts relaxed plasmid DNA into a supercoiled form in an ATP-dependent reaction. This can be visualized by gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

Materials:

  • Relaxed pBR322 plasmid DNA.

  • Recombinant E. coli DNA Gyrase (Subunits A & B).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol.
    
  • Reference Drug: Ciprofloxacin (Positive Control).

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock of the CPCA derivative in DMSO. Dilute serially (0.01

    
     to 100 
    
    
    
    ) in Assay Buffer.
  • Incubation:

    • Mix 1 unit of Gyrase enzyme, 0.5

      
       relaxed pBR322 DNA, and 1 
      
      
      
      of the test compound solution in a total volume of 30
      
      
      .
    • Control 1 (Negative): Enzyme + DNA + DMSO (No drug). Result should be fully supercoiled.

    • Control 2 (No Enzyme): DNA only. Result should be fully relaxed.

    • Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 30

    
     of Stop Buffer (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and chloroform/isoamyl alcohol extraction to remove the enzyme.
    
  • Analysis: Load samples onto a 1% agarose gel (run at 60V for 3 hours without Ethidium Bromide). Stain post-run with Ethidium Bromide.

  • Data Interpretation:

    • Active: Presence of slow-migrating "relaxed" bands (inhibition of supercoiling).

    • Inactive: Presence of fast-migrating "supercoiled" bands (enzyme functioned normally).

    • Quantification: Measure band intensity via densitometry to calculate % inhibition and derive

      
      .
      

Comparative Data: SAR of N1-Substituted Quinolones

The following table highlights the dramatic impact of the cyclopropyl moiety on antibacterial potency (Minimum Inhibitory Concentration, MIC).

CompoundN1-SubstituentMIC vs. E. coli (

)
MIC vs. P. aeruginosa (

)
Notes
Norfloxacin Ethyl0.121.56First gen, moderate potency.
Ciprofloxacin Cyclopropyl 0.008 0.25 15x Potency Increase.
PEFX Vinyl0.060.78Intermediate potency.
Analogue X t-Butyl>64>64Sterically too bulky; loss of activity.

Data Source: Aggregated from Chu et al. and Domagala et al. (See References)

Hit-to-Lead Optimization Workflow

The development of a CPCA-based drug follows a rigorous optimization cycle.

Optimization_Workflow Start Hit Identification (e.g., CPCA Core) Design Design Phase (Bioisosterism/Rigidification) Start->Design Synth Synthesis (Stereoselective Cyclopropanation) Design->Synth Assay Biological Assay (Enzyme/Cellular) Synth->Assay Analysis SAR Analysis (Potency/Metabolic Stability) Assay->Analysis Analysis->Design Optimize Decision Candidate Selection? Analysis->Decision Lead Compound Lead Compound Decision->Lead Compound Yes

Caption: Iterative workflow for optimizing CPCA derivatives from initial hit to lead candidate.

References

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

  • Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: the sodium channel gatekeeper.[2][3][4] Toxicology, 298(1-3), 1–11. Link

  • Rosenquist, A., et al. (2014).[5] Discovery and development of simeprevir (TMC435), a HCV NS3/4A protease inhibitor.[5] Journal of Medicinal Chemistry, 57(5), 1673–1693. Link

  • Wessjohann, L. A., et al. (2003). Cyclopropanes: Unique building blocks in organic synthesis and medicinal chemistry.[6] Current Medicinal Chemistry, 10(14), 1297-1314. Link

Sources

Structural Elucidation & Spectroscopic Profiling of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | CAS: 869970-25-2

Executive Summary

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (CAS: 869970-25-2) represents a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted isostere of tyrosine and phenylalanine derivatives. Its cyclopropane ring locks the phenyl and carboxylate groups into a rigid spatial arrangement, often enhancing potency and selectivity in GPCR ligand design (e.g., GPR40 agonists) and neurotransmitter transporter inhibitors.

This guide provides a comprehensive spectroscopic profile for researchers synthesizing or characterizing this scaffold. It synthesizes experimental data from structural analogs with predictive chemometric analysis to establish a robust self-validating identification protocol.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid
CAS Registry 869970-25-2
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Physical State White to off-white crystalline solid
Melting Point High melting solid (Predicted >150°C; Analog p-OMe is 127-132°C)
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water
pKa (Predicted) ~4.2 (Carboxyl), ~10.0 (Phenol)

Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities will dictate the "noise" in your data. The most common route involves the demethylation of the methoxy-analog.

SynthesisPath Start 4-Methoxyphenylacetonitrile Step1 Cyclopropanation (1,2-dibromoethane, NaOH) Start->Step1 Inter1 1-(4-Methoxyphenyl) cyclopropanenitrile Step1->Inter1 Step2 Hydrolysis (KOH/EtOH) Inter1->Step2 Inter2 1-(4-Methoxyphenyl) cyclopropanecarboxylic Acid (CAS 16728-01-1) Step2->Inter2 Step3 Demethylation (BBr3 or HBr) Inter2->Step3 Impurity1 Impurity A: Methoxy Analog Inter2->Impurity1 Incomplete Rxn Final Target: 1-(4-Hydroxyphenyl) cyclopropanecarboxylic Acid Step3->Final

Figure 1: Synthetic pathway highlighting the critical demethylation step which introduces the phenol group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR signature is defined by the high-field cyclopropane protons and the AA'BB' aromatic system.

Solvent: DMSO-d₆ (Preferred for solubility and exchangeable proton visibility).

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Diagnostic
12.0 - 12.5 Broad s1H-COOH Exchangeable; confirms free acid.
9.2 - 9.5 Broad s1HAr-OH Phenolic proton; absent in methoxy precursor.
7.10 - 7.15 d (J ≈ 8.5 Hz)2HAr-H (meta to OH)Part of AA'BB' system.
6.65 - 6.70 d (J ≈ 8.5 Hz)2HAr-H (ortho to OH)Upfield shift due to OH resonance donation.
1.35 - 1.45 m2HCyclopropane -CH ₂-"Upper" face protons (cis to Ph).
1.05 - 1.15 m2HCyclopropane -CH ₂-"Lower" face protons (trans to Ph).

Critical Analysis: The key differentiator from the starting material (methoxy analog) is the disappearance of the methoxy singlet at ~3.7 ppm and the appearance of the phenolic -OH. The cyclopropane protons appear as two distinct multiplets due to the magnetic anisotropy of the aromatic ring.

¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentNotes
175.5 C =OCarboxylic acid carbonyl.
156.8 Ar-C -OHIpso-carbon attached to oxygen (deshielded).
131.5 Ar-C -HMeta carbons.
130.8 Ar-C -CycloQuaternary aromatic carbon.
115.2 Ar-C -HOrtho carbons (shielded by OH).
28.5 Quaternary CCyclopropane quaternary carbon (C1).
15.8 -C H₂-Cyclopropane methylene carbons (symmetric).
Mass Spectrometry (MS)

Method: ESI-MS (Negative Mode preferred for carboxylic acids/phenols).

  • Molecular Ion [M-H]⁻: m/z 177.05

  • Fragmentation Pattern:

    • Decarboxylation: Loss of CO₂ (M - 44).

    • Benzylic Cleavage: Formation of the stabilized 4-hydroxyphenyl cation equivalent.

Infrared Spectroscopy (FTIR)
  • 3200 - 3500 cm⁻¹: Broad O-H stretch (Phenol + Acid overlap).

  • 1680 - 1705 cm⁻¹: C=O stretch (Carboxylic acid dimer).

  • 1610, 1515 cm⁻¹: Aromatic C=C ring stretches.

  • ~1230 cm⁻¹: C-O stretch (Phenolic).

  • ~3000 - 3100 cm⁻¹: Cyclopropane C-H stretch (Distinctive sharp shoulder).

Analytical Workflow & Quality Control

To validate the identity of CAS 869970-25-2 in a research setting, follow this decision tree.

QC_Workflow Sample Crude Sample HPLC HPLC-UV (210/254 nm) Sample->HPLC PurityCheck Purity > 95%? HPLC->PurityCheck MS_Check LC-MS (ESI-) Target: 177 m/z PurityCheck->MS_Check Yes Fail Repurify (Recrystallize from EtOH/H2O) PurityCheck->Fail No NMR_Check 1H NMR (DMSO-d6) Check: No OMe peak MS_Check->NMR_Check Pass Release Lot (CoA Generation) NMR_Check->Pass Fail->Sample

Figure 2: Analytical decision matrix for confirming structural integrity.

Experimental Protocol: HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Carboxyl).

  • Retention Time: Expect elution slightly earlier than the methoxy-analog due to increased polarity of the free phenol.

References

  • Chemical Identity: 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid.[2] CAS Registry Number 869970-25-2.[2][3][4]

  • Analog Reference (Methoxy): 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid. CAS 16728-01-1.[1]

  • Synthesis Methodology: Processes for the preparation of cyclopropanecarboxylic acid and derivatives. US Patent 5504245A.[5]

  • Pharmacophore Context: Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1.

Sources

Methodological & Application

Application Note: HPLC Analysis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid (HPCPCA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCPCA) is a critical pharmacophore and building block used in the synthesis of various serotonin-norepinephrine reuptake inhibitors (SNRIs) and metabolic disorder therapeutics. Its structural rigidity, provided by the cyclopropane ring, combined with the dual polarity of the carboxylic acid and phenolic moieties, presents unique chromatographic challenges.

This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of HPCPCA and the separation of its critical synthetic impurities, specifically the starting nitrile precursor and ester byproducts.

Physicochemical Profile & Method Strategy

To design a robust method, we must first understand the molecule's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure C₁₀H₁₀O₃Contains a strained cyclopropane ring, a phenol, and a carboxylic acid.
pKa (Acid) ~4.5 (COOH)Critical: At pH > 4.5, the molecule ionizes (COO⁻), losing retention on C18 columns. Strategy: Maintain Mobile Phase pH at 2.5–3.0.
pKa (Base) ~10.0 (Phenol)The phenol moiety remains neutral at acidic pH but can cause tailing due to silanol interactions. Strategy: Use a high-purity, end-capped column.
UV Max ~225 nm, ~278 nmThe phenolic ring provides strong absorption. 225 nm offers sensitivity; 278 nm offers selectivity against non-aromatic impurities.
Solubility Low in water; High in MeOH/ACNStrategy: Sample diluent must contain at least 50% organic solvent to ensure complete dissolution.
Critical Separation Logic

The primary impurities in HPCPCA synthesis are typically:

  • 1-(4-Hydroxyphenyl)cyclopropanecarbonitrile: The synthetic precursor. It lacks the ionizable carboxylic acid, making it significantly more hydrophobic. It will elute after the main peak.

  • Ethyl/Methyl Esters: Formed during workup. These are also hydrophobic and elute late.

  • Ring-Opened Degradants: Rare, but more polar; would elute before the main peak.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary gradient pump, thermostatted column compartment, DAD/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Why? The "Plus" or highly end-capped phases reduce peak tailing caused by the phenolic hydroxyl group interacting with free silanols.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (KH₂PO₄).

Mobile Phase Preparation[1][2]
  • Buffer (Mobile Phase A): Dissolve 1.36 g KH₂PO₄ in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.

    • Note: The low pH (2.5) is non-negotiable to ensure the carboxylic acid is protonated (neutral), maximizing retention and peak symmetry.

  • Organic (Mobile Phase B): 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controls viscosity and retention reproducibility)
Injection Vol 10 µL
Detection UV @ 225 nm (Quantification), 278 nm (Identity confirmation)
Run Time 20 Minutes

Gradient Table:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) Event
0.0 85 15 Equilibration
2.0 85 15 Isocratic Hold (Elute polar degradants)
12.0 40 60 Linear Ramp (Elute HPCPCA & Nitrile)
15.0 40 60 Wash
15.1 85 15 Return to Initial

| 20.0 | 85 | 15 | Re-equilibration |

Sample Preparation Workflow

SamplePrep Raw Raw Sample (Solid HPCPCA) Weigh Weigh 25.0 mg into 50mL Flask Raw->Weigh Dissolve Dissolve in 25mL ACN:Water (50:50) Weigh->Dissolve Sonicate Sonicate (5 mins, <25°C) Dissolve->Sonicate Dilute Dilute to Vol with Buffer Sonicate->Dilute Filter Filter (0.45µm PVDF) Dilute->Filter Vial HPLC Vial (Ready for Inj) Filter->Vial

Figure 1: Standardized sample preparation workflow ensuring complete solubility and particulate removal.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Test (SST) parameters must be met before analyzing unknown samples.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (T) T ≤ 1.5High tailing indicates secondary silanol interactions or column aging.
Theoretical Plates (N) N > 5000Ensures column efficiency is sufficient for separation.
Resolution (Rs) Rs > 2.0Between HPCPCA and the nearest impurity (usually the nitrile precursor).
RSD (Area) ≤ 2.0% (n=5)Confirms precision of the injector and pump.
Retention Time ~6.5 ± 0.5 minHPCPCA main peak.
Troubleshooting Guide
  • Issue: Split peak or shoulder.

    • Cause: Sample solvent is too strong (e.g., 100% ACN) causing "solvent shock" at the column head.

    • Fix: Match the sample diluent to the initial mobile phase (85:15 Buffer:ACN) or use 50:50 if solubility is an issue.

  • Issue: Retention time drift.

    • Cause: pH fluctuation in the buffer.

    • Fix: The pKa is ~4.5. Small changes in pH near 4.0 cause massive retention shifts. Ensure pH is strictly 2.5 .

Expected Results & Impurity Profile

Under these conditions, the elution order is governed by hydrophobicity:

  • Void Volume (t₀): Unretained salts/nitrates.

  • HPCPCA (Main Peak): ~6.5 min.[1] (Moderately polar due to -COOH).

  • Impurity A (Nitrile): ~10.2 min. (Lacks polar -COOH, highly retained).

  • Impurity B (Ethyl Ester): ~11.5 min. (Most hydrophobic).

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[2] Link

  • PubChem Compound Summary. Cyclopropanecarboxylic acid, 1-(4-hydroxyphenyl)-. National Center for Biotechnology Information. Link

  • Dolan, J. W. The Role of pH in LC Separations. LCGC North America, 2017. (Authoritative grounding on pKa/retention logic). Link

  • Organic Syntheses. Cyclopropanecarboxylic Acid Synthesis (General Ring Formation). Org.[1][3][4][5] Synth. 1944, 24,[6] 36. (Context for impurity origin). Link

Sources

Application Note: 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid (HPCPCA) as a Privileged Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCPCA) in the design and synthesis of next-generation agrochemicals. Unlike flexible phenylacetic acid derivatives, HPCPCA incorporates a cyclopropane ring that confers conformational rigidity and metabolic resistance against


-oxidation.

This molecule serves as a high-value "dual-anchor" scaffold:

  • The Carboxylic Acid: Acts as a warhead precursor for amide-linked fungicides (e.g., SDHIs) or ester-linked auxinic herbicides.

  • The 4-Hydroxyl Group: Provides a handle for lipophilic tail attachment to optimize LogP and canopy penetration.

This document provides validated protocols for synthesis, library generation, and biological validation, specifically targeting fungicide and herbicide discovery pipelines.

Chemical Rationale & Structural Utility[1][2]

The Cyclopropane Advantage

In agrochemical design, replacing a gem-dimethyl or ethyl chain with a cyclopropane ring often results in the "Cyclopropyl Effect":

  • Metabolic Blockade: The strained ring resists cytochrome P450-mediated hydroxylation and prevents the rapid

    
    -oxidation typical of fatty acid mimics.
    
  • Vectorial Alignment: The ring locks the phenyl and carbonyl groups into a fixed angle (

    
    120°), reducing the entropic penalty upon binding to protein targets (e.g., Succinate Dehydrogenase).
    
Mechanism of Action (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when utilizing HPCPCA.

SAR_Logic Scaffold HPCPCA Scaffold Acid Carboxylic Acid (Warhead Linker) Scaffold->Acid Ring Cyclopropane Ring (Conformational Lock) Scaffold->Ring Phenol 4-Hydroxyl Group (Lipophilic Handle) Scaffold->Phenol Target_SDHI SDHI Fungicides (Complex II Inhibition) Acid->Target_SDHI Amide Coupling Target_Auxin Auxinic Herbicides (TIR1/AFB Receptor) Acid->Target_Auxin Salt Formation Ring->Target_SDHI Prevents Metabolism Ring->Target_Auxin Mimics 2,4-D geometry Phenol->Target_SDHI Hydrophobic Pocket Entry

Figure 1: SAR Logic flow demonstrating how the three structural domains of HPCPCA contribute to specific agrochemical modalities.

Experimental Protocols

Protocol A: Scalable Synthesis of HPCPCA

Objective: Synthesize the core scaffold from commercially available precursors. Note: Direct cyclopropanation of the phenol can lead to O-alkylation side products. We utilize a methoxy-protection strategy.[1]

Reagents:

  • 4-Methoxyphenylacetonitrile (CAS: 104-47-2)

  • 1-Bromo-2-chloroethane

  • Sodium Hydroxide (50% aq.)

  • Benzyltriethylammonium chloride (TEBA) - Phase Transfer Catalyst

  • Hydrobromic acid (48% aq.)

Step-by-Step Methodology:

  • Cyclopropanation (Phase Transfer Catalysis):

    • To a flask containing 4-methoxyphenylacetonitrile (14.7 g, 100 mmol) and 1-bromo-2-chloroethane (17.2 g, 120 mmol), add TEBA (0.5 g).

    • Dropwise add 50% NaOH (40 mL) while maintaining temperature at 40-45°C.

    • Critical Step: Vigorous stirring is required to maintain the emulsion. Stir at 50°C for 5 hours.

    • Workup: Dilute with water, extract with toluene. Wash organic phase with water and brine.[2] Dry over MgSO4 and concentrate to yield 1-(4-methoxyphenyl)cyclopropanecarbonitrile.

  • Hydrolysis & Deprotection (One-Pot):

    • Dissolve the nitrile intermediate (10 g) in 48% HBr (60 mL) and Acetic Acid (20 mL).

    • Reflux at 110°C for 12 hours. This step simultaneously hydrolyzes the nitrile to the acid and cleaves the methyl ether to the phenol.

    • Validation: Monitor by TLC (loss of nitrile spot).

    • Purification: Cool to room temperature. Pour into ice water. The product, HPCPCA , will precipitate as an off-white solid. Recrystallize from Ethyl Acetate/Hexane.

Yield Expectation: >65% over two steps. Characterization: ^1H NMR (DMSO-d6):


 12.1 (s, 1H, COOH), 9.2 (s, 1H, OH), 7.1 (d, 2H, Ar-H), 6.7 (d, 2H, Ar-H), 1.4 (m, 2H, CH2), 1.1 (m, 2H, CH2).
Protocol B: Divergent Library Synthesis (Fungicide Discovery)

Objective: Create a library of Carboxylic Acid Amide (CAA) fungicides targeting Succinate Dehydrogenase (SDH).

Workflow:

  • O-Alkylation (Lipophilicity Tuning):

    • React HPCPCA (1 eq) with various alkyl halides (R-X) using

      
       (2 eq) in Acetone (Reflux, 4h).
      
    • Note: The carboxylic acid is temporarily protected as a methyl ester prior to this step if R-X is sensitive, or use selective conditions (1.1 eq base) to favor phenolic alkylation.

  • Amide Coupling (Warhead Installation):

    • React the O-alkylated acid with aniline derivatives (e.g., 2-fluoroaniline, 1,1,3-trimethyl-4-aminoindane).

    • Coupling System: HATU (1.2 eq) / DIPEA (3 eq) in DMF.

Table 1: Representative Library Members & Physiochemical Properties

Compound IDR-Group (Phenolic Ether)Amide PartnercLogPTarget Application
HP-01 Methyl3,4-dichloroaniline3.2Broad-spectrum Fungicide
HP-02 Propargyl2-fluoroaniline2.8Oomycete control
HP-03 3,5-difluorobenzyl1,1,3-trimethyl-4-aminoindane4.5SDHI (Rusts/Smuts)
HP-04 H (Free Phenol)2-aminobiphenyl2.1Metabolic Probe
Protocol C: Biological Evaluation (Metabolic Stability)

Objective: Verify the stability conferred by the cyclopropane ring compared to a standard isopropyl linker.

Assay Conditions:

  • System: Wheat Microsomes (Triticum aestivum).

  • Substrate Concentration: 10

    
    M.
    
  • Cofactor: NADPH (1 mM).

  • Timepoints: 0, 15, 30, 60 min.

Procedure:

  • Incubate test compounds (HPCPCA derivatives vs. Isopropyl analogs) with microsomes at 25°C.

  • Quench aliquots with ice-cold Acetonitrile containing internal standard.

  • Centrifuge (10,000g, 10 min).

  • Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation: Calculate intrinsic clearance (


). A significant reduction in 

for cyclopropane analogs confirms the blockade of

-hydroxylation.

Visualizing the Synthetic Workflow

The following diagram outlines the divergent synthesis pathway from the raw material to active agrochemical candidates.

Synthetic_Workflow Start 4-Methoxyphenylacetonitrile Step1 Cyclopropanation (NaOH, Br-CH2CH2-Cl) Start->Step1 Inter1 Intermediate: Nitrile Ether Step1->Inter1 Step2 Hydrolysis/Deprotection (HBr, AcOH, Reflux) Inter1->Step2 Core HPCPCA Core Scaffold (Acid + Phenol) Step2->Core PathA Path A: Fungicide (Amide Coupling) Core->PathA HATU, Aniline PathB Path B: Herbicide (Esterification) Core->PathB ROH, H+

Figure 2: Divergent synthetic workflow for generating agrochemical libraries from the HPCPCA core.

Safety & Handling

  • Corrosivity: HPCPCA is an organic acid.[3] Handle with gloves and eye protection.

  • Reactivity: The cyclopropane ring is stable under basic and neutral conditions but may undergo ring-opening under strong Lewis acidic conditions (e.g.,

    
    ).
    
  • Environmental: All waste streams containing fluorinated derivatives (from library synthesis) must be segregated for high-temperature incineration.

References

  • Wiberg, K. B., et al. (1993).[3] Substituted Bicyclo[1.1.1]pentanes and Cyclopropane Derivatives. Journal of Organic Chemistry. (Contextual citation for cyclopropane synthesis).

  • Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Royal Society of Chemistry. (2020). Design, synthesis, and fungicidal activity of novel carboxylic acid amides. Organic & Biomolecular Chemistry. Retrieved October 24, 2023, from [Link]

  • Hypha Discovery. (2023). Metabolism of cyclopropyl groups in Agrochemicals. Retrieved October 24, 2023, from [Link]

  • National Institutes of Health (NIH). (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved October 24, 2023, from [Link]

Sources

Application Note: Functional Assay Development for 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry, agrochemical discovery, and chemical biology . It establishes a validated workflow for characterizing the biological activity of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (1-HPCP) .

Based on structural pharmacophore analysis, this compound acts as a rigid bioisostere of 4-hydroxyphenylpyruvate (the substrate of HPPD) and shares electronic features with


-cyano-4-hydroxycinnamate  (a classic MCT inhibitor).[1] Therefore, this guide prioritizes assays for HPPD inhibition  (Herbicidal/Metabolic target) and Monocarboxylate Transporter (MCT) modulation  (Oncology/Metabolic target).[1]

Introduction & Structural Rationale

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (1-HPCP) is a conformationally restricted aromatic acid.[1] Developing assays for this molecule requires understanding its specific pharmacophore:

  • The Phenol-Acid Motif: mimics L-Tyrosine and 4-Hydroxyphenylpyruvate (4-HPP) .[1] This makes it a high-probability ligand for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , a key enzyme in the tyrosine catabolism and plastoquinone biosynthesis pathways.[1]

  • The Cyclopropane Linker: Provides metabolic stability and rigidity, preventing the free rotation seen in phenylpyruvic acid. This often enhances potency by locking the molecule in a bioactive conformation.

  • Transport Potential: The anionic nature at physiological pH suggests it requires transporters for cellular entry, specifically Monocarboxylate Transporters (MCTs) , making it a candidate for blocking lactate transport in glycolytic tumors.[1][2]

Pharmacophore Logic Diagram

Pharmacophore Compound 1-(4-Hydroxyphenyl) cyclopropanecarboxylic acid Feature1 Phenol Moiety (H-bond donor) Compound->Feature1 Feature2 Carboxylic Acid (Anionic Head) Compound->Feature2 Feature3 Cyclopropane Ring (Rigid Spacer) Compound->Feature3 Target1 Target: HPPD (Enzymatic Inhibition) Feature1->Target1 Mimics Substrate (4-HPP) Target2 Target: MCT1/4 (Transport Blockade) Feature2->Target2 Mimics Lactate/Pyruvate Feature3->Target1 Bioisostere

Figure 1: Structural deconvolution of 1-HPCP linking chemical features to biological targets.[1]

Primary Assay: HPPD Enzymatic Inhibition

Rationale: HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate (HGA).[1][3] 1-HPCP is a competitive inhibitor candidate.[1] This assay measures the reduction in HGA production.[4]

A. Assay Principle

The reaction is monitored by coupling the production of HGA to a colorimetric or fluorescent readout. However, a direct absorbance method is most robust for screening.[1] HGA spontaneously oxidizes or reacts with specific reagents (e.g., 2,6-dichlorophenolindophenol) to form a colored complex, or HGA formation can be monitored directly via HPLC-UV if high precision is needed.[1] Selected Method: Enol-Borate Complexation Method (measures residual substrate 4-HPP) or direct HGA detection .[1] Optimization: We will use a direct O2 consumption or Absorbance at 290 nm (HGA formation) method for high throughput.[1]

B. Protocol: 96-Well Absorbance Assay

Materials:

  • Enzyme: Recombinant human or Arabidopsis HPPD (0.5 µM stock).[1]

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP), 10 mM stock in DMSO.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM sodium ascorbate (crucial to prevent spontaneous oxidation), 20 µM FeSO4.[1]

  • Detection: Plate reader capable of kinetic reads at 290 nm (HGA specific) or 320 nm (Enol-borate).[1]

Step-by-Step Procedure:

  • Preparation: Dilute 1-HPCP (Test Compound) in DMSO to generate a 10-point dose-response curve (e.g., 0.1 nM to 100 µM).

  • Enzyme Loading: Add 40 µL of Assay Buffer containing HPPD (final conc. 50 nM) to each well of a UV-transparent 96-well plate.

  • Inhibitor Incubation: Add 2 µL of Test Compound. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Initiation: Add 10 µL of 4-HPP (final conc. 150 µM, approx. Km).[1][5][6][7][8]

  • Kinetic Read: Immediately monitor Absorbance at 290 nm (formation of Homogentisate) every 30 seconds for 20 minutes.

  • Data Analysis: Calculate the slope (Vmax) for the linear portion of the curve.

    • % Activity = (Slope_sample / Slope_DMSO_control) × 100.

    • Fit to IC50 equation.

Validation Criteria:

  • Z' Factor: > 0.5 using Nitisinone (known HPPD inhibitor) as a positive control.[1]

  • Linearity: Reaction must be linear for at least 10 minutes.

Secondary Assay: MCT1 Transport Activity (Cell-Based)

Rationale: 1-HPCP is an aromatic acid.[1] Many aromatic acids inhibit Monocarboxylate Transporters (MCT1/4) which export lactate from glycolytic cells (Warburg effect).[1] This assay determines if 1-HPCP blocks lactate transport.[1]

A. Assay Principle

MCTs are proton-coupled symporters.[1][5] Transporting lactate into the cell brings a proton (H+), acidifying the cytosol.[1] We use a pH-sensitive fluorescent dye (BCECF-AM ) to measure the rate of intracellular acidification upon lactate addition.[1] If 1-HPCP inhibits MCT1, the acidification rate decreases.[1]

B. Protocol: Intracellular pH (pHi) Fluorometry

Materials:

  • Cells: MDA-MB-231 (high MCT4) or SiHa (high MCT1) cells.[1]

  • Dye: BCECF-AM (pH sensitive fluorophore).[1]

  • Buffer: Krebs-Ringer Buffer (KRB), pH 7.4, bicarbonate-free.

  • Substrate: Sodium L-Lactate (1 M stock).[1]

Step-by-Step Procedure:

  • Seeding: Plate cells (30,000/well) in black-wall 96-well plates. Incubate overnight.

  • Dye Loading: Wash cells with KRB.[1] Load with 1 µM BCECF-AM for 30 min at 37°C.

  • Wash: Wash 3x with KRB to remove extracellular dye.[1] Leave in 50 µL KRB.

  • Baseline: Measure fluorescence (Ex 490/440 nm, Em 535 nm) for 2 minutes to establish baseline pH.

  • Treatment: Add 1-HPCP (various conc.) or vehicle. Incubate 10 min.

  • Transport Trigger: Inject 50 µL of Sodium Lactate (final conc. 10 mM).

  • Kinetic Read: Immediately measure fluorescence ratio (490/440) every 5 seconds for 3 minutes.

    • Note: Lactate entry causes a rapid drop in fluorescence ratio (acidification).[1]

  • Analysis: Calculate the initial rate of acidification (dpH/dt).

    • Inhibition = Reduced slope compared to control.

Assay Workflow Diagram

MCT_Assay Step1 Load Cells with BCECF-AM Dye Step2 Incubate with 1-HPCP (Inhibitor) Step1->Step2 Step3 Inject Lactate (Substrate) Step2->Step3 Step4 Measure pHi Drop (Proton Influx) Step3->Step4 MCT Active Step5 Calculate Rate (dpH/dt) Step3->Step5 MCT Blocked (No pH change)

Figure 2: Kinetic workflow for measuring Monocarboxylate Transporter inhibition.

Data Interpretation & Reference Standards

To ensure data integrity, compare 1-HPCP activity against established benchmarks.

Assay TargetReference Standard (Positive Control)Expected IC50 / KiMechanism Check
HPPD Nitisinone (NTBC) ~10 - 50 nMCompetitive Inhibition (Lineweaver-Burk plot)
HPPD Mesotrione ~100 nMSlow-binding inhibition
MCT1 AZD3965 ~1 - 10 nMTransport blockade
MCT1

-Cyano-4-hydroxycinnamate
~100 - 500 µMLow potency structural analog

Critical Control: Since 1-HPCP is an acid (pKa ~4.5), high concentrations (>1 mM) may alter buffer pH directly.[1] Always verify the final pH of the assay well after compound addition to ensure effects are specific and not artifacts of acidity.

References

  • HPPD Inhibitor Mechanism: Moran, G. R. (2005).[1] "4-Hydroxyphenylpyruvate dioxygenase."[1][3][4] Archives of Biochemistry and Biophysics, 433(1), 117-128.[1] Link

  • MCT Inhibition by Aromatic Acids: Halestrap, A. P., & Denton, R. M. (1974).[1] "Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate."[1] Biochemical Journal, 138(2), 313–316.[1] Link

  • Cyclopropane Bioisosteres: Wessjohann, L. A., et al. (2003).[1] "Cyclopropanes: versatile building blocks in organic synthesis." Chemical Reviews, 103(4), 1625-1648.[1]

  • MCT Assay Protocol: Draoui, N., et al. (2014).[1] "Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate transport."[1] Bioorganic & Medicinal Chemistry, 22(23), 6774-6782.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the synthesis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCCA) , a critical scaffold in the development of tyrosine kinase inhibitors and GPCR ligands. The most robust industrial route involves the double alkylation of 4-methoxyphenylacetonitrile followed by hydrolysis and demethylation.

This document serves as a troubleshooting center for researchers encountering yield losses, impurities, or reproducibility issues. It prioritizes the Nitrile Route due to its scalability and atom economy compared to the Simmons-Smith or Kulinkovich variations.

Module 1: Cyclopropanation Troubleshooting

Core Reaction: Double alkylation of 4-methoxyphenylacetonitrile with 1,2-dibromoethane using Phase Transfer Catalysis (PTC).

Q1: I am observing a significant amount of "open-chain" impurity. What is happening?

Diagnosis: You are likely seeing the mono-alkylated intermediate (4-bromo-2-(4-methoxyphenyl)butanenitrile) or its elimination product. This occurs when the intramolecular cyclization rate is slower than the initial alkylation or when base concentration drops.

Root Causes & Solutions:

Root Cause Mechanism Corrective Action
Stoichiometry Imbalance Insufficient 1,2-dibromoethane leads to dimerization of the nitrile anion. Use 1.2 - 1.5 equivalents of 1,2-dibromoethane. Excess dihalide suppresses dimerization.

| Base Strength/Type | Weak bases (e.g.,


) fail to deprotonate the mono-alkylated intermediate efficiently for ring closure. | Switch to 50% NaOH  with a PTC (e.g., TEBA or TBAB) or NaH  in DMF/THF. |
| Temperature Control  | Low temperature slows the second deprotonation/cyclization step. | The reaction is exothermic. Initiate at 0-5°C, but allow warming to 45-50°C  to drive cyclization. |
Q2: Why is my product colored (dark brown/black) and difficult to crystallize?

Diagnosis: Oxidative polymerization of the phenol or oligomerization of the nitrile anion.

  • If using 4-hydroxyphenylacetonitrile directly: The phenoxide anion competes with the carbanion. O-alkylation creates ethers, and oxidation creates quinones (dark color).

  • Solution: Always use the protected ether (4-methoxyphenylacetonitrile) . The methyl group acts as a robust protecting group that withstands the basic alkylation conditions. Deprotect only after cyclization.

Q3: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane?

Yes, but with caveats.

  • Benefit: Cheaper and reduces symmetrical dimerization side products.

  • Risk: Slower reaction rate. The chloride is a poorer leaving group.

  • Protocol Adjustment: You must add NaI (0.1 eq) as a Finkelstein catalyst to convert the alkyl chloride to the more reactive alkyl iodide in situ.

Module 2: Hydrolysis & Deprotection

Core Reaction: Conversion of the nitrile to the acid and cleavage of the methyl ether.

Q4: My HPLC shows a persistent impurity at RRT ~0.95 relative to the acid. What is it?

Diagnosis: This is almost certainly the primary amide intermediate (1-(4-methoxyphenyl)cyclopropanecarboxamide). Steric hindrance around the quaternary carbon of the cyclopropane ring makes the hydrolysis of the amide to the acid kinetically difficult.

Troubleshooting Protocol:

  • Solvent System: Aqueous NaOH alone is insufficient due to poor solubility and low boiling point. Use Ethylene Glycol or n-Butanol with KOH.

  • Temperature: Reflux at 160-170°C (in ethylene glycol) is often required to drive the amide-to-acid conversion.

  • Alternative: Acidic hydrolysis (H2SO4/AcOH) is often faster for sterically hindered nitriles but carries a risk of ring opening.

Q5: During demethylation with HBr, my yield dropped. Did the ring open?

Diagnosis: Cyclopropanes are sensitive to strong acids and nucleophiles (like


). Acid-catalyzed ring opening can generate 

-bromo alkyl chains
.

Strategic Fixes:

  • Option A (BBr3): Use Boron Tribromide in DCM at -78°C to 0°C. This Lewis acid mechanism is milder on the ring than refluxing HBr.

  • Option B (Thiolate): Use sodium ethanethiolate (EtSNa) in DMF at 100°C. This nucleophilic demethylation avoids acidic conditions entirely, preserving the cyclopropane ring.

Visualizing the Reaction Pathways

The following diagram illustrates the critical branch points where side reactions occur.

ReactionPathways Start 4-Methoxyphenylacetonitrile Mono Mono-Alkylated Intermediate Start->Mono 1,2-dibromoethane NaOH/TEBA CycloNitrile Target Nitrile (Cyclopropyl) Mono->CycloNitrile Intramolecular Cyclization Dimer Dimer/Oligomer (Side Reaction) Mono->Dimer Intermolecular Rxn (Low Dilution) Amide Stubborn Amide Impurity CycloNitrile->Amide Partial Hydrolysis TargetAcid Target Acid (HPCCA) Amide->TargetAcid Harsh Hydrolysis (KOH/Glycol, 160°C) OpenRing Ring Opening (Acid Catalyzed) TargetAcid->OpenRing HBr Demethylation (Overheating)

Figure 1: Reaction network showing the main synthetic pathway (green) and critical side reaction nodes (red).

Standardized Experimental Protocol

Objective: Synthesis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid via the Nitrile Route.

Step 1: Cyclopropanation (PTC Method)
  • Charge a reactor with 4-methoxyphenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and TEBA (Triethylbenzylammonium chloride, 0.05 eq).

  • Add 50% aq. NaOH (4.0 eq) dropwise at 15-20°C. Caution: Exothermic.

  • Heat to 45-50°C and stir for 4-6 hours.

  • Monitor by HPLC. Look for the disappearance of the mono-alkylated intermediate.

  • Workup: Dilute with water, extract with Toluene. Wash organic layer with dilute HCl. Concentrate to obtain the crude nitrile.

Step 2: Hydrolysis
  • Dissolve the crude nitrile in Ethylene Glycol (5 vol).

  • Add KOH pellets (3.0 eq).

  • Reflux at 160°C for 12 hours. Note: Monitor the disappearance of the Amide intermediate.

  • Workup: Cool, dilute with water. Wash with Ether (removes unreacted organics). Acidify the aqueous layer to pH 2 with HCl. Filter the precipitated acid.[1]

Step 3: Demethylation
  • Suspend the methoxy-acid in DCM (10 vol) under

    
    .
    
  • Cool to 0°C.

  • Add

    
     (1.0 M in DCM, 2.5 eq) dropwise.
    
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench by pouring onto ice water. Extract with EtOAc.

  • Crystallize from Ethanol/Water.

References

  • Organic Syntheses, Coll.[1][2] Vol. 3, p. 221 (1955). Cyclopropanecarboxylic acid. (Foundational method for nitrile cyclization).

  • ChemicalBook. 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid Properties and Synthesis. (Precursor data).[3]

  • Vertex AI Search. Synthesis method of 1-hydroxycyclopropanecarboxylic acid. (Patent CN110862311A - Comparative hydrolysis conditions).

  • Master Organic Chemistry. Reactions of Cyclopropanes. (Ring strain and opening mechanisms).[4]

  • Thieme Connect. Stereoselective Cyclopropanation Reactions. (Zinc carbenoid alternatives).[5]

Sources

Technical Support Center: Chromatography Purification of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique molecule. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice and practical, step-by-step protocols.

Introduction: The Challenge of Purifying a Polar Phenolic Acid

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid presents a distinct set of challenges in chromatographic purification. Its structure, featuring both a polar phenolic hydroxyl group and a carboxylic acid moiety, alongside a rigid cyclopropane ring, dictates its chromatographic behavior. Successful purification hinges on a nuanced understanding of these properties and how they interact with different stationary and mobile phases. This guide will address the most frequently encountered issues, from poor peak shape to low recovery, and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing severe peak tailing for my compound during reverse-phase HPLC. What is the likely cause and how can I fix it?

A1: Peak tailing is a common issue when analyzing acidic compounds like 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid on silica-based reverse-phase columns.

Causality: The primary cause is the interaction between the acidic silanol groups on the silica stationary phase and the polar functional groups (hydroxyl and carboxylic acid) of your analyte. At mid-range pH, residual silanols can be deprotonated and interact with the analyte, leading to secondary retention mechanisms that cause tailing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of both the analyte and the stationary phase.

    • Lower the pH: Acidify your mobile phase to a pH of 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v).[1][2] At this low pH, the carboxylic acid group of your analyte will be protonated, reducing its polarity and minimizing interactions with the stationary phase.[1] Similarly, the silanol groups on the silica will be protonated, further reducing unwanted interactions.[1]

    • Consider Higher pH (with appropriate columns): For some basic compounds, working at a higher pH can be advantageous.[1] However, for an acidic compound like this, low pH is generally the recommended starting point.[1]

  • Column Selection:

    • End-Capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.

    • Hybrid or High-pH Stable Columns: For methods requiring a broader pH range, consider columns with hybrid particle technology or those specifically designed for high pH stability, which are more resistant to silica dissolution at higher pH.[2]

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile is a common choice, but methanol can offer different selectivity for phenolic compounds.[3][4] Experiment with both to see which provides better peak shape.

    • Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the run.

Q2: My compound is eluting very early, close to the void volume, even with a low percentage of organic solvent in the mobile phase. How can I increase its retention on a reverse-phase column?

A2: Poor retention of polar compounds is a frequent challenge in reverse-phase chromatography.[5] 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid, with its polar functional groups, can exhibit this behavior.

Causality: The analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase.[6][7] This is exacerbated if the mobile phase is not optimized to promote interaction with the stationary phase.

Troubleshooting Steps:

  • Decrease Mobile Phase Polarity:

    • Reduce Organic Content: Start with a lower initial concentration of the organic solvent (e.g., 5-10% acetonitrile or methanol) in your gradient or isocratic method.

    • Change Organic Modifier: As mentioned, methanol and acetonitrile have different polarities and can influence retention differently.

  • Mobile Phase pH: As detailed in Q1, ensure the mobile phase is acidified to suppress the ionization of the carboxylic acid. The neutral form of the molecule is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.[1]

  • Stationary Phase Selection:

    • Less Retentive Phases: If you are using a very retentive stationary phase (e.g., a C18 with high carbon load) and still see no retention, this is unusual. However, if you are using a less retentive phase like a C4 or cyano column, switching to a C8 or C18 will increase hydrophobic interactions and retention.[7][8]

    • Phenyl Phases: A phenyl stationary phase could offer alternative selectivity through π-π interactions with the aromatic ring of your analyte.[3]

  • Consider Normal-Phase or HILIC: If retention on reverse-phase remains problematic, normal-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable for this polar compound.[3]

Q3: I'm experiencing low recovery of my compound after purification. What are the potential causes and solutions?

A3: Low recovery can be attributed to several factors, including irreversible adsorption to the column, degradation of the analyte, or issues with the collection process.

Causality: The phenolic hydroxyl group can be susceptible to oxidation, especially at neutral or basic pH. Additionally, strong interactions with active sites on the stationary phase can lead to irreversible binding.

Troubleshooting Steps:

  • Assess Compound Stability:

    • pH and Temperature: Phenolic compounds can be unstable at elevated temperatures and certain pH values.[9] Keep the purification process at a controlled, cool temperature if possible. The use of an acidic mobile phase, as recommended for good peak shape, will also help to stabilize the compound.

    • Degassed Mobile Phase: Ensure your mobile phase is thoroughly degassed to prevent oxidation of the analyte.

  • Column Conditioning and Passivation:

    • Column Equilibration: Thoroughly equilibrate the column with the mobile phase before injection.

    • "Priming" the Column: For particularly sensitive compounds, a few injections of a concentrated standard solution can help to passivate any active sites on the stationary phase and improve recovery in subsequent runs.[10]

  • Sample Solvent: The solvent used to dissolve the sample can impact recovery. Dissolving the sample in a solvent that is too strong (e.g., pure organic solvent) can cause issues.[11] It is best to dissolve the sample in the initial mobile phase composition.[10]

  • System Check:

    • Leaks: Perform a thorough check for any leaks in the HPLC system, as this can lead to a loss of sample.[12][13]

    • Fraction Collector: Verify that the fraction collector is properly calibrated and that the collection parameters are set correctly to capture the entire peak.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method Development for 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

This protocol provides a starting point for developing a robust purification method.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid)

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid in a small amount of a 50:50 mixture of Mobile Phase A and B. If solubility is an issue, methanol can be used, but the injection volume should be kept small to avoid peak distortion.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm and 275 nm (based on the phenol chromophore)

    • Injection Volume: 10 µL

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Analysis:

    • Inject the sample and monitor the chromatogram.

    • Adjust the gradient slope, initial and final organic percentages, and flow rate to optimize the separation of the target compound from impurities.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in Initial Mobile Phase Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Elute Gradient Elution (Acidified ACN/H2O) Inject->Elute Detect UV Detection Elute->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate Final Pure Compound Evaporate->Final

Caption: General workflow for the purification of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid.

Troubleshooting Decision Tree

TroubleshootingTree Start Chromatographic Issue? PeakTailing Peak Tailing Start->PeakTailing PoorRetention Poor Retention Start->PoorRetention LowRecovery Low Recovery Start->LowRecovery Sol_Acidify Acidify Mobile Phase (0.1% FA/TFA) PeakTailing->Sol_Acidify Sol_Endcapped Use End-Capped Column PeakTailing->Sol_Endcapped PoorRetention->Sol_Acidify Sol_LowerOrganic Decrease Initial % Organic PoorRetention->Sol_LowerOrganic Sol_ChangeStationary Switch to More Retentive Phase (C18) PoorRetention->Sol_ChangeStationary Sol_CheckStability Check pH/Temp Stability LowRecovery->Sol_CheckStability Sol_Passivate Passivate Column with Injections LowRecovery->Sol_Passivate Sol_CheckLeaks Check for System Leaks LowRecovery->Sol_CheckLeaks

Sources

Cyclopropanation Reaction Optimization & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fine Line Between Ring Strain and Side Reactions

Welcome to the technical support center for cyclopropanation chemistry. Whether you are utilizing the Simmons-Smith protocol or Transition Metal-Catalyzed decomposition of diazo compounds, you are managing a high-energy intermediate—the metal carbene (or carbenoid).

The central challenge in this chemistry is the electrophilic discrimination of this intermediate. If the carbene is too stable, it won't react with your alkene; if it is too reactive (or the concentration is too high), it will react with itself (dimerization) or the solvent (insertion).

This guide addresses the specific mechanistic failures that lead to byproducts and provides validated protocols to suppress them.

Module 1: Metal-Catalyzed Systems (Rh, Cu, Ru)

Focus: Diazo Decomposition, Carbene Dimerization, and Chemoselectivity.

User Query 01: "My substrate conversion is low, and I am isolating large amounts of fumarate/maleate esters. What is happening?"

Diagnosis: You are experiencing Carbene Dimerization . The rate of carbene formation (


) is exceeding the rate of carbene transfer to the alkene (

). When the concentration of free metal-carbene builds up, it reacts with a second molecule of diazo compound (or another carbene) to form the alkene dimer (R=R) rather than the cyclopropane.

Mechanistic Pathway: The metal carbene (


) is an electrophile. The diazo precursor is a nucleophile. If the alkene (the desired nucleophile) is electron-deficient or sterically hindered, the carbene will preferentially attack the unreacted diazo compound.

Corrective Protocol:

  • Implement Strict Slow Addition: You must keep the instantaneous concentration of the diazo compound near zero. Use a syringe pump to add the diazo solution over 8–12 hours.

  • Increase Alkene Stoichiometry: If the alkene is inexpensive, use it as the solvent or in large excess (5–10 equiv).

  • Catalyst Tuning: Switch to a catalyst with bulkier ligands (e.g., Rh₂(esp)₂ or Rh₂(DOSP)₄ ). Bulky ligands protect the carbene center from the bulky diazo nucleophile while allowing the smaller alkene to approach.

Visualizing the Competition: Dimerization vs. Cyclopropanation

CarbeneCompetition Diazo Diazo Precursor (Nucleophile) Carbene Metal-Carbene Intermediate (Electrophile) Diazo->Carbene N2 Extrusion Dimer Carbene Dimer (Byproduct) Diazo->Dimer High Diazo Conc. Catalyst Metal Catalyst (Rh/Cu) Catalyst->Carbene Coordination Product Cyclopropane (Desired) Carbene->Product Path A: Trapping by Alkene (k_transfer) Carbene->Dimer Path B: Attack by Diazo (k_dimerization) Alkene Alkene Substrate Alkene->Product

Figure 1: The kinetic competition. Path A dominates when diazo concentration is low. Path B dominates when diazo accumulates.

User Query 02: "I am observing significant C-H insertion into my solvent or allylic positions instead of cyclopropanation."

Diagnosis: Chemoselectivity Failure. Highly reactive carbenes (especially from acceptor-only diazo compounds like ethyl diazoacetate) are indiscriminate. They will insert into C-H bonds adjacent to the double bond (allylic insertion) or into the solvent.

Troubleshooting Guide:

VariableRecommendationMechanistic Rationale
Solvent Switch to non-participating solvents. Best: CH₂Cl₂, α,α,α-Trifluorotoluene, or Hexanes. Avoid: THF, Toluene (benzylic insertion risk).Halogenated solvents deactivate C-H bonds against insertion due to electron withdrawal.
Catalyst Loading Lower the catalyst loading. Protocol: Reduce Rh loading from 1 mol% to 0.01 mol%.High catalyst loading can favor C-H insertion pathways in certain Rh(II) systems due to second-order kinetic effects or aggregate formation [1].
Ligand Electronics Use Donor-Acceptor Carbenes. Reagent: Use aryldiazoacetates (Donor-Acceptor) instead of diazoacetates (Acceptor-only).Donor-acceptor carbenes are more stabilized and less electrophilic, increasing selectivity for the π-bond (cyclopropanation) over the σ-bond (C-H insertion) [2].

Module 2: Zinc-Carbenoid Systems (Simmons-Smith)

Focus: Moisture Sensitivity, Lewis Acid Side Reactions, and Reaction Stalling.

User Query 03: "The reaction creates a thick precipitate and stops before completion. My product also degrades during workup."

Diagnosis: Zinc Iodide (


) Poisoning & Lewis Acid Degradation. 
The byproduct of the Simmons-Smith reaction is 

, a potent Lewis acid. It can:
  • Cause polymerization of vinyl ethers.

  • Trigger rearrangement of sensitive cyclopropanes (e.g., ring opening).

  • Complex with the product, making extraction difficult.

Corrective Protocol (The Charette Modification): Do not rely on the classical Zn-Cu couple. Use the Furukawa reagent (


) with a Lewis Basic additive.

Step-by-Step Protocol:

  • Drying: Flame-dry all glassware under Argon. Moisture destroys

    
     instantly.
    
  • Additive: Add DME (Dimethoxyethane) (1.0 equiv relative to Zn) to the reaction mixture.

    • Why? DME chelates the

      
       byproduct, preventing it from acting as a destructive Lewis acid or crashing out as a gummy solid [3].
      
  • Quenching: Quench with a solution of Pyridine/Water or saturated Rochelle's Salt .

    • Why? This solubilizes zinc salts in the aqueous layer, preventing emulsions and product degradation.

User Query 04: "My reaction never initiates. I recover starting material."

Diagnosis: Zinc Surface Passivation (Classical Method) or Oxidized Reagents . If using Zn metal (classical Simmons-Smith), the oxide layer prevents reaction with


.

Activation Protocol:

  • Acid Wash: Wash Zn dust with 5% HCl, then water, acetone, and ether. Dry under vacuum.

  • Copper Couple: Treat activated Zn with

    
     solution (forming Zn-Cu couple).[1]
    
  • The "Spot" Check: If using

    
     (Furukawa), ensure your 
    
    
    
    source is not hydrolyzed (white solids indicate hydrolysis).

Module 3: Process Safety & Flow Chemistry

Focus: Thermal Runaway and Diazo Accumulation.

User Query 05: "I need to scale this up to 50g, but the diazo compound is classified as explosive. How do I manage the safety risk?"

Diagnosis: Batch Mode Risk. Accumulating large quantities of high-energy diazo compounds in a batch reactor is a severe safety hazard. The exotherm from decomposition can trigger a thermal runaway.

Solution: Continuous Flow Chemistry. Transitioning to flow allows you to generate the diazo compound in situ and consume it immediately.

Flow Workflow (In-Situ Generation):

  • Stream A: Hydrazone precursor (stable) + Solvent.

  • Stream B: Activated

    
     column or Base (for Bamford-Stevens).
    
  • Stream C: Alkene + Catalyst.

  • Mixing: Stream A passes through Stream B (generating diazo), then immediately mixes with Stream C in a heated coil.

Benefit: The total active volume of explosive diazo at any second is <1 mL, effectively eliminating the explosion hazard [4].

Visualizing the Flow Safety Logic

FlowSafety cluster_0 Generation Zone (Hazardous) cluster_1 Consumption Zone (Safe) Precursor Hydrazone (Stable) Activator Oxidant/Base Column Precursor->Activator Diazo Diazo Intermediate (EXPLOSIVE) Activator->Diazo In-situ Generation Reactor Heated Reactor Coil (T = 40-60°C) Diazo->Reactor Immediate Transfer AlkeneCat Alkene + Rh Catalyst AlkeneCat->Reactor Product Cyclopropane Product Reactor->Product < 1 min Residence Time

Figure 2: Continuous flow setup minimizing the "Time-to-Detonation" window. The red node (Diazo) exists only transiently.

References

  • Catalyst Loading Controls Chemoselectivity: M. P. Doyle et al., "Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions," Molecules, 2021.

  • Donor-Acceptor Carbene Selectivity: H. M. L. Davies & J. R. Manning, "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion," Nature, 2008.

  • Simmons-Smith Additives (Charette Modification): A. B. Charette et al., "Molten Zinc-Mediated Simmons-Smith Cyclopropanation," Journal of the American Chemical Society, 1998.

  • Continuous Flow Diazo Safety: S. V. Ley et al., "Cyclopropanation using flow-generated diazo compounds," Organic & Biomolecular Chemistry, 2015.

Sources

analytical interference in the detection of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the analytical detection of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid. This molecule, a key metabolite or synthetic intermediate in various drug development programs, presents unique challenges in bioanalysis due to its physicochemical properties—possessing a hydrophilic carboxylic acid, a moderately nonpolar cyclopropane ring, and an ionizable phenol group. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common analytical interferences encountered during its quantification, primarily using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Our objective is to provide not just solutions, but a foundational understanding of the underlying causes of these interferences, empowering you to develop robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended primary analytical methods for quantifying 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid?

A: The most common and robust methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or Diode Array Detection (DAD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2]

  • RP-HPLC with UV/DAD: This is a cost-effective and widely available technique. Detection is typically performed at a UV maximum (~220-230 nm or ~275 nm) dictated by the phenyl ring. However, its specificity can be limited in complex biological matrices.

  • LC-MS/MS: This is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[3][4] By monitoring specific parent-to-product ion transitions in Selected Reaction Monitoring (SRM) mode, it can effectively distinguish the analyte from most matrix components.[5]

Q2: What is "analytical interference" in the context of this analyte?

A: Analytical interference refers to any component in the sample that alters the analytical signal of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid, leading to inaccurate results. This can manifest as:

  • Matrix Effects (LC-MS/MS): Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) that suppress or enhance the ionization of the analyte in the mass spectrometer source.[6][7]

  • Isobaric Interference (MS): Compounds with the same nominal mass-to-charge ratio (m/z) as the analyte, which can lead to a falsely high signal if not chromatographically resolved.[8][9]

  • Chromatographic Co-elution: Unrelated compounds that have the same retention time as the analyte, causing overlapping peaks. This is a significant issue for less selective detectors like UV.[10]

  • Metabolite Interference: Structurally similar metabolites that may co-elute or have similar fragmentation patterns.[11][12]

Q3: Why is sample preparation so critical for this analysis, especially in biological fluids?

A: The primary goal of sample preparation is to remove interfering endogenous components from the matrix (like plasma, urine, or tissue homogenates) while efficiently recovering the analyte.[12] A robust sample preparation strategy is crucial for:

  • Minimizing Matrix Effects: Removing phospholipids and proteins is essential to ensure consistent ionization and prevent signal suppression in LC-MS/MS.[13]

  • Preventing Column Fouling: High concentrations of proteins and lipids can irreversibly bind to the HPLC column, degrading performance and shortening its lifespan.

  • Improving Sensitivity: By concentrating the analyte and removing background noise, a lower limit of quantification (LLOQ) can be achieved.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing insights into the cause and a systematic approach to resolution.

Problem Category: Inaccurate Quantification & Poor Reproducibility (LC-MS/MS Focus)

Q: My analyte response is highly variable across different plasma lots, and my quality control samples are failing. I suspect matrix effects. How can I definitively diagnose this?

A: This is a classic sign of matrix effects, where co-eluting matrix components interfere with the analyte's ionization efficiency.[6][7] The most direct way to diagnose this is with a post-column infusion experiment .

Causality: The electrospray ionization (ESI) process is competitive. If a high concentration of an interfering compound (e.g., a phospholipid) elutes from the column at the same time as your analyte, it can monopolize the available charge or surface area of the ESI droplets, suppressing the analyte's ability to form gas-phase ions. This leads to a drop in signal.[13]

Diagnostic Workflow:

  • Setup: Infuse a standard solution of your analyte at a constant flow rate directly into the mass spectrometer, bypassing the HPLC column. This will generate a stable, continuous signal (a flat baseline).

  • Injection: While infusing, inject a blank, protein-precipitated matrix sample (e.g., plasma) onto the HPLC column running your analytical gradient.

  • Interpretation: Observe the stable signal from the infused analyte. If you see a sharp drop in the signal at a specific point in the chromatogram, this indicates a zone of ion suppression. If this drop coincides with the known retention time of your analyte, you have confirmed that matrix effects are the cause of your variability.

Q: I've confirmed ion suppression is affecting my assay. What are the best strategies to mitigate it?

A: Mitigating matrix effects involves either improving the separation of the analyte from the interfering components or using a more effective sample cleanup method.

Solutions (In Order of Preference):

  • Optimize Chromatography: The simplest solution is often to adjust your HPLC gradient to move the analyte's retention time away from the zone of ion suppression you identified. A longer, shallower gradient can often resolve the analyte from the bulk of early-eluting phospholipids.

  • Improve Sample Preparation: If chromatography changes are insufficient, a more rigorous sample cleanup is required.

    • Liquid-Liquid Extraction (LLE): Can be effective at removing highly polar interferences.

    • Solid-Phase Extraction (SPE): This is often the most effective method. Using a mixed-mode or polymeric sorbent can provide superior cleanup compared to simple protein precipitation.[12] See Protocol 3.1 for a general workflow.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., containing ¹³C or ²H) will co-elute with the analyte and experience the exact same degree of ion suppression. Because you are measuring the ratio of the analyte to the IS, the matrix effect is effectively canceled out, leading to accurate quantification.

Problem Category: Poor Peak Shape

Q: I am observing significant peak tailing for 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid. What is the cause and how can I achieve a symmetrical peak?

A: Peak tailing for this analyte is most often caused by secondary interactions between the molecule and the HPLC column's stationary phase.

Causality & Solutions:

  • Silanol Interactions: The primary cause is the interaction of the acidic phenol and carboxylic acid groups with active silanol groups (Si-OH) on the surface of the C18 silica packing.[14]

    • Solution 1 (pH Adjustment): Lowering the mobile phase pH (e.g., to 2.5-3.0) with an acid like formic acid or trifluoroacetic acid will fully protonate the carboxylic acid and suppress the ionization of the silanol groups, minimizing this secondary ionic interaction.[15]

    • Solution 2 (Column Choice): Use a modern, end-capped column with high-purity silica, which has a much lower concentration of active silanol sites.

  • Metal Chelation: The phenol and carboxylate groups can chelate with trace metal impurities in the silica matrix or HPLC system frits.

    • Solution: Add a small amount of a chelating agent like EDTA to your mobile phase or sample, or use a column specifically designed to be metal-free.

Problem Category: Extraneous or Unexpected Peaks

Q: I see an unexpected peak in my LC-MS/MS chromatogram with the same parent and product ion m/z as my analyte, but at a different retention time. What could this be?

A: This is likely an isomer of your analyte that was either present in your reference standard or formed during sample processing or metabolism.

Causality & Investigation:

  • Positional Isomers: The hydroxyphenyl group could be in a different position (e.g., 1-(3-Hydroxyphenyl) or 1-(2-Hydroxyphenyl)). These would have the identical mass and likely similar fragmentation patterns.

  • Metabolic Isomers: In vivo, enzymatic hydroxylation could occur on the cyclopropane ring, producing an isobaric metabolite.[11]

  • In-Source Fragmentation: A prodrug or conjugate could be breaking down in the mass spectrometer's ion source to form your analyte.

Troubleshooting Steps:

  • Analyze Reference Standard: Inject a high-concentration solution of your reference standard to see if the isomeric impurity is present from the source.

  • Review Synthesis/Metabolism: Consult the synthetic route of the compound or known metabolic pathways.[16][17] The presence of certain isomers may be known.

  • Optimize Chromatography: If the interfering peak must be quantified separately, you will need to develop a chromatographic method with sufficient resolution to separate the two isomers. This may require testing different columns (e.g., Phenyl-Hexyl, PFP) or mobile phase modifiers.

Section 3: Protocols and Methodologies

Protocol 3.1: General Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a robust starting point for extracting the analyte from plasma, designed to remove proteins and phospholipids.

Objective: To achieve >90% recovery and minimize matrix effects.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step disrupts protein binding.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the entire pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 5% methanol in water. This removes salts and highly polar interferences.

    • Wash 2: Add 1 mL of 40% methanol in water. This wash is critical for removing phospholipids while retaining the analyte. The exact percentage may need optimization.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution before injection.

Protocol 3.2: Developing a Robust LC-MS/MS Method

Objective: To develop a selective and sensitive SRM method for quantification.

Methodology:

  • Analyte Tuning: Infuse a standard solution of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (~500 ng/mL) directly into the mass spectrometer.

    • Operate in both positive and negative ion modes to determine which provides a better signal. Given the acidic groups, negative ion mode [M-H]⁻ is often successful.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the parent ion signal.

  • Fragmentation (MS/MS):

    • Select the parent ion (e.g., m/z of [M-H]⁻) in the first quadrupole (Q1).

    • Vary the collision energy in the second quadrupole (Q2) to induce fragmentation.

    • Monitor the resulting product ions in the third quadrupole (Q3).

    • Identify two or three of the most intense and stable product ions. The transition from the parent ion to the most intense product ion will be your "quantifier," and the transition to the second-most intense will be your "qualifier."

  • Chromatography Development:

    • Column: Start with a C18 column (e.g., 2.1 x 50 mm, <3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient that provides good retention (k' > 2) and a sharp, symmetrical peak shape. A typical starting point is a 5-minute gradient from 5% to 95% B.

    • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is appropriate.

    • Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[18]

Section 4: Data & Visualization

Table 1: Comparison of Sample Preparation Techniques for Bioanalysis

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, inexpensive, simple.High risk of matrix effects, low analyte concentration, potential for analyte loss via co-precipitation.Early discovery, non-regulated studies where speed is critical.
Liquid-Liquid Extraction (LLE) Good removal of salts and non-lipid interferences, can concentrate analyte.Requires volatile/toxic organic solvents, can be labor-intensive, may not remove all phospholipids.Analytes with favorable partition coefficients (logP).
Solid-Phase Extraction (SPE) Excellent removal of interferences, high concentration factor, highly reproducible, amenable to automation.[12]Higher cost per sample, requires method development.Regulated bioanalysis, assays requiring high sensitivity and accuracy.

Diagram 1: Troubleshooting Workflow for Matrix Effects

This diagram outlines a logical decision-making process when matrix effects are suspected.

Matrix_Effects_Workflow Start Poor Reproducibility or Inaccurate QC Results PCI Perform Post-Column Infusion Experiment Start->PCI Suppression_Check Ion Suppression Observed at Analyte Retention Time? PCI->Suppression_Check Optimize_LC Optimize HPLC Gradient to Shift Retention Time Suppression_Check->Optimize_LC  Yes Other_Issue Problem is Likely Not Matrix Effects. Investigate Other Causes. Suppression_Check->Other_Issue No   Improve_SP Improve Sample Preparation (e.g., use SPE) Optimize_LC->Improve_SP If insufficient Revalidate Re-validate Method Optimize_LC->Revalidate If sufficient Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Improve_SP->Use_SIL_IS If still problematic Improve_SP->Revalidate If sufficient Use_SIL_IS->Revalidate

Caption: A decision tree for diagnosing and resolving matrix effects in LC-MS/MS.

Diagram 2: General LC-MS/MS Analytical Workflow

This diagram shows the sequential steps involved in a typical quantitative bioanalysis experiment.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute LC HPLC Separation Reconstitute->LC MS MS/MS Detection (SRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Report Report Concentration Calibrate->Report

Caption: Standard workflow for quantitative analysis from sample to final result.

References

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Labed, I., et al. (2026). LC-MS/MS characterization of phenolic compounds and in vitro assessment of antioxidant, antidiabetic, antimicrobial, and anti-Alzheimer activities of Echium creticum L.
  • Taylor, A. E., et al. (2000). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Journal of mass spectrometry : JMS, 35(7), 849–855.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511.
  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Isobaric interferences in ICPMS. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix effect in bioanalysis: an overview. Retrieved from [Link]

  • Monash University. (2019). Time-based LC-MS/MS analysis provides insights into early responses to mechanical wounding, a major trigger to agarwood. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Fernandez-Torres, R., et al. (2010). Simultaneous determination of 11 antibiotics and their main metabolites from four different groups by reversed-phase high-performance liquid chromatography-diode array-fluorescence (HPLC-DAD-FLD) in human urine samples. Talanta, 81(3), 871–880.
  • Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology letters, 367, 34–42.
  • The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Toxics, 5(2), 11.
  • MDPI. (2022). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. Applied Sciences, 12(1), 473.
  • Castells, C. B., et al. (2016). Enantiomeric analysis of overlapped chromatographic profiles in the presence of interferences. Determination of ibuprofen in a pharmaceutical formulation containing homatropine.
  • Royal Society of Chemistry. (2021). Resolving isobaric interference towards the determination of 137 Cs and 90 Sr using laser-ionization mass spectrometry. J. Anal.
  • MDPI. (2024). An Integrated Approach for the Comprehensive Characterization of Metabolites in Broccoli (Brassica oleracea var. Italica) by Liquid Chromatography High-Resolution Tandem Mass Spectrometry. Metabolites, 14(1), 32.
  • Smith, R. L., et al. (2000). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Toxicology, 153(1-3), 51–64.
  • JoVE. (2024, April 4). Video: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Interferences. Retrieved from [Link]

  • MDPI. (2022). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. Retrieved from [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Spectroscopy Online. (2017, October 1). Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple-Quadrupole ICP-MS. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Investigating the Degradation of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for your experimental workflows. Drawing upon established principles of xenobiotic metabolism and chemical stability, this resource aims to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid?

While specific literature on the complete degradation pathway of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is not extensively available, we can predict the primary metabolic routes by considering the degradation of its core structural motifs: the 4-hydroxyphenyl group and the cyclopropanecarboxylic acid moiety.

A. Metabolism of the 4-Hydroxyphenyl Moiety:

The 4-hydroxyphenyl group is a common structural feature in many xenobiotics and its metabolism is well-characterized. The primary routes of degradation are expected to involve:

  • Hydroxylation: The aromatic ring is susceptible to further hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, to form catechol or hydroquinone derivatives. For instance, 4-hydroxybenzoic acid can be hydroxylated to protocatechuic acid (PCA)[1].

  • Ring Cleavage: Following dihydroxylation, the aromatic ring can undergo oxidative cleavage. This is a common strategy employed by microorganisms to degrade aromatic compounds[1][2]. The resulting aliphatic acids then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle[2].

  • Conjugation: The phenolic hydroxyl group is a prime site for Phase II conjugation reactions. This can involve glucuronidation or sulfation to increase water solubility and facilitate excretion.

B. Metabolism of the Cyclopropanecarboxylic Acid Moiety:

The cyclopropane ring introduces a degree of chemical strain and unique metabolic possibilities.

  • Ring Opening: The strained cyclopropane ring can be a target for enzymatic opening. This can proceed through various mechanisms, including oxidative pathways mediated by CYP enzymes[3]. Ring-opening of donor-acceptor substituted cyclopropanes can also occur via heterolytic cleavage of a carbon-carbon bond, forming a zwitterionic intermediate that can react with various nucleophiles[4]. This can lead to the formation of linear or branched-chain carboxylic acids.

  • Esterification and Amidation: The carboxylic acid group can undergo conjugation with endogenous molecules like coenzyme A (CoA) or amino acids. The formation of acyl-CoA derivatives can impact mitochondrial function[5].

  • Stability of the Cyclopropane Ring: It's worth noting that the cyclopropane ring can also be relatively stable, and in some cases, may remain intact during metabolism[6]. The electronic properties of the substituents on the ring can significantly influence its reactivity[7].

A proposed overarching degradation pathway is illustrated below:

degradation_pathway 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid Phase I Metabolism Phase I Metabolism 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid->Phase I Metabolism CYP450 Phase II Metabolism Phase II Metabolism 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid->Phase II Metabolism UGTs, SULTs Hydroxylated Metabolites (Catechol/Hydroquinone) Hydroxylated Metabolites (Catechol/Hydroquinone) Phase I Metabolism->Hydroxylated Metabolites (Catechol/Hydroquinone) Aromatic Hydroxylation Ring-Opened Metabolites Ring-Opened Metabolites Phase I Metabolism->Ring-Opened Metabolites Cyclopropane Ring Opening Ring Cleavage Products Ring Cleavage Products Hydroxylated Metabolites (Catechol/Hydroquinone)->Ring Cleavage Products Dioxygenases Further Oxidation Products Further Oxidation Products Ring-Opened Metabolites->Further Oxidation Products TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Phase II Metabolism->Glucuronide/Sulfate Conjugates metabolite_id_workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Parent Compound Parent Compound Incubation with Liver Microsomes/Hepatocytes Incubation with Liver Microsomes/Hepatocytes Parent Compound->Incubation with Liver Microsomes/Hepatocytes Quench Reaction (Acetonitrile) Quench Reaction (Acetonitrile) Incubation with Liver Microsomes/Hepatocytes->Quench Reaction (Acetonitrile) Cofactors (NADPH, UDPGA, PAPS) Cofactors (NADPH, UDPGA, PAPS) Cofactors (NADPH, UDPGA, PAPS)->Incubation with Liver Microsomes/Hepatocytes Centrifugation Centrifugation Quench Reaction (Acetonitrile)->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC Separation (Reversed-Phase) LC Separation (Reversed-Phase) Collect Supernatant->LC Separation (Reversed-Phase) MS Detection (Full Scan & Product Ion Scan) MS Detection (Full Scan & Product Ion Scan) LC Separation (Reversed-Phase)->MS Detection (Full Scan & Product Ion Scan) Data Analysis Data Analysis MS Detection (Full Scan & Product Ion Scan)->Data Analysis

Sources

enhancing the reaction rate of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Reaction Rate of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid (HPCA) Coupling Ticket ID: HPCA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering rate stagnation and low conversion during the amide coupling of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCA) . This substrate presents a classic "perfect storm" of synthetic challenges:

  • Steric Quaternary Center: The C1 position is a gem-disubstituted quaternary center. The cyclopropane ring exerts significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.

  • Competing Nucleophile: The unprotected 4-hydroxyl group (phenol) introduces a risk of competitive esterification (oligomerization) or catalyst poisoning.

  • Electronic Deactivation: The electron-rich phenol ring, while conjugated, can complicate the electrophilicity of the activated species.

This guide moves beyond standard EDC/NHS chemistry, which is kinetically insufficient for this substrate, and proposes advanced activation strategies including Acid Fluorides (TFFH) , Ghosez’s Reagent , and T3P .

Module 1: Diagnostic & Strategy Selection

Q: Why is my standard HATU/DIPEA coupling stalling after 24 hours?

A: The reaction is stalling due to the steric shielding of the carbonyl carbon. In standard couplings, the rate-limiting step is often the attack of the amine on the activated ester. With HPCA, the cyclopropyl ring and the phenyl group create a "molecular wall." Large activating groups (like the uronium moiety in HATU) add more bulk to an already crowded center, making it difficult for the amine to approach.

The Fix: Switch to Small-Molecule Activation . You need an activating group that is physically small or highly electrophilic.

  • Recommendation A (High Reactivity): Convert to the Acid Chloride using Ghosez’s Reagent .[1] This creates the smallest possible electrophile (-COCl).

  • Recommendation B (High Stability): Convert to the Acid Fluoride using TFFH . Acid fluorides are exceptionally stable to steric bulk and less prone to hydrolysis than chlorides.

Decision Matrix: Select Your Protocol

CouplingStrategy Start Start: HPCA Coupling CheckPhenol Is the 4-OH group protected? Start->CheckPhenol Protect CRITICAL: Protect 4-OH (Benzyl, TBS, or Acetyl) CheckPhenol->Protect No CheckAmine Is the Amine Partner Sterically Hindered? CheckPhenol->CheckAmine Yes Protect->CheckAmine MethodA Method A: Ghosez's Reagent (Acid Chloride) CheckAmine->MethodA Yes (e.g., t-Butyl amine) MethodB Method B: T3P + Pyridine (Cyclic Anhydride) CheckAmine->MethodB No (Primary/Linear amines) MethodC Method C: TFFH (Acid Fluoride) CheckAmine->MethodC Yes (Alternative)

Figure 1: Strategic decision tree for selecting the optimal coupling method based on substrate protection and amine sterics.

Module 2: The "Phenol Problem" (Protection)

Q: Can I run this reaction without protecting the 4-OH group?

A: Technically yes, but practically no. While chemoselective amidation is possible, the 4-OH phenol is a nucleophile. If you activate the carboxylic acid efficiently (which you must do to overcome sterics), the phenol of one HPCA molecule will attack the activated acid of another, leading to polyester oligomers .

  • Risk: 40-60% yield loss to oligomerization.

  • Solution: Mask the phenol.

    • TBDMS (Silyl): Fast to put on, fast to take off (TBAF).

    • Benzyl (Bn): Robust, removed via hydrogenation.

Module 3: Advanced Experimental Protocols

Protocol A: The "Sledgehammer" – Acid Chloride via Ghosez’s Reagent

Best for: Extremely unreactive/hindered amines. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under neutral conditions , avoiding the harsh acidity of Thionyl Chloride (


).

Reagents:

  • HPCA (Protected)

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Amine partner[2][3]

Step-by-Step:

  • Dissolve Protected-HPCA in anhydrous DCM (0.2 M).

  • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Once acid chloride formation is complete, cool to 0°C.

  • Add the Amine (1.1 equiv) and a base (Et3N or DIPEA, 2.0 equiv).

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine).

  • Warm to RT and stir. The reaction is usually complete in <4 hours.

Protocol B: The "Green Speedster" – T3P (Propylphosphonic Anhydride)

Best for: Scalability and ease of workup. Mechanism: T3P forms a cyclic mixed anhydride that is highly reactive but does not suffer from the explosive risks of HOBt.

Step-by-Step:

  • Dissolve Protected-HPCA (1.0 equiv) and Amine (1.1 equiv) in Ethyl Acetate or 2-MeTHF (T3P works best in these solvents, not DMF).

  • Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).

  • Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.

  • Heat: Reflux (approx. 70-80°C).

    • Note: The cyclic transition state of T3P benefits significantly from thermal energy.

  • Workup: Wash with water. T3P byproducts are water-soluble.[4][5]

Module 4: Troubleshooting & Data

Comparative Rate Data (Simulated based on Kinetic Principles)
Coupling ReagentActivation SpeciesSteric ToleranceEst.[6] Conversion (4h, 25°C)Notes
EDC / HOBt Active Ester (-OBt)Low< 15%Not Recommended. Too bulky/slow.
HATU / HOAt Active Ester (-OAt)Medium45%Better, but HOAt ester is still bulky.
T3P / Pyridine Mixed AnhydrideHigh75%Excellent profile; requires heat.
Ghosez's Rgt Acid Chloride (-Cl)Very High > 95% Gold Standard for quaternary carbons.
TFFH Acid Fluoride (-F)High85%Good alternative if acid chloride is too unstable.
Q: I see a new spot on TLC that isn't product or starting material. What is it?

A: This is likely the N-acylurea rearrangement product (if using carbodiimides like EDC) or the Self-Ester (if phenol is unprotected).

  • Diagnosis: If the spot persists after aqueous workup, it is likely a stable byproduct.

  • Fix: Switch to Protocol A (Ghosez). Acid chlorides do not form N-acylureas.

Q: Can I use Microwave Irradiation?

A: Yes. For hindered couplings like HPCA, the Arrhenius equation dictates that a small increase in temperature significantly increases the rate constant (


).
  • Settings: 80°C, 15-30 mins.

  • Preferred Solvent: DMF or NMP (high boiling point, good solubility).

  • Warning: Ensure your protecting group is thermally stable (TBS is usually fine; Benzyl is excellent).

References

  • Ghosez's Reagent & Neutral Acid Chloride Formation

    • Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis."[7] Organic Syntheses, Coll.[7] Vol. 6, p. 282 (1988).

  • TFFH (Acid Fluorides)

    • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis." Journal of the American Chemical Society, 117(19), 5401–5402 (1995).

  • T3P Optimization

    • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Peptides." Organic Process Research & Development, 20(2), 140–177 (2016).
  • Steric Hindrance in Cyclopropanes

    • Wiberg, K. B. "Structures, Energies, and Spectra of Cyclopropanes." Angewandte Chemie International Edition, 25(4), 312–322. (Contextualizing the Walsh orbital effects on reactivity).

Sources

troubleshooting poor cell permeability of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting poor cell permeability of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCPCA) derivatives. Ticket ID: CHEM-OPT-882 Status: Open Assigned Specialist: Senior Application Scientist, ADME-Tox Division

Welcome to the Technical Support Center

You are accessing this guide because your 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCPCA) derivatives exhibit high potency in biochemical assays but fail to translate into cellular efficacy (


).

This scaffold presents a classic medicinal chemistry paradox: the cyclopropane ring provides necessary conformational rigidity and metabolic stability, but the carboxylic acid moiety (


) ensures the molecule is 

ionized (anionic) at physiological pH (7.4). This charge prevents passive diffusion across the lipid bilayer.

This guide provides a diagnostic workflow, chemical modification strategies, and assay troubleshooting specifically for this scaffold.

Module 1: Diagnostic Workflow

User Question: How do I confirm that permeability (and not metabolic instability or solubility) is the primary cause of my poor cellular potency?

Technical Response: You must distinguish between passive diffusion limitations (the molecule cannot enter) and active efflux (the molecule enters but is pumped out).

Step 1: The Diagnostic Flowchart

Execute the following logic tree to isolate the mechanism of failure.

DiagnosticWorkflow Start Low Cellular Potency (High Biochemical Potency) Solubility Check Kinetic Solubility (PBS, pH 7.4) Start->Solubility SolubilityIssue Solubility < 10 µM? Solubility->SolubilityIssue PAMPA Run PAMPA-GIT (Passive Diffusion Only) PAMPA_Res PAMPA Pe < 1.0 x 10^-6 cm/s? PAMPA->PAMPA_Res Caco2 Run Caco-2 Bidirectional (A->B and B->A) Efflux_Res Efflux Ratio (ER) > 2.0? Caco2->Efflux_Res SolubilityIssue->PAMPA No FixSol DIAGNOSIS: Solubility Limit Action: Micronization / Salts SolubilityIssue->FixSol Yes PAMPA_Res->Caco2 No (Enters Membrane) FixPassive DIAGNOSIS: Polarity/Ionization Action: Prodrug / Bioisostere PAMPA_Res->FixPassive Yes (Cant Enter) FixEfflux DIAGNOSIS: Transporter Efflux Action: P-gp Inhibitor Check Efflux_Res->FixEfflux Yes (Pumped Out) MetaStab DIAGNOSIS: Metabolic Instability Action: Check Microsomal Stability Efflux_Res->MetaStab No (Enters & Stays)

Figure 1: Decision matrix for isolating permeability failure modes. Note that PAMPA isolates passive diffusion, while Caco-2 introduces transporters.

Module 2: Chemical Modification Strategies

User Question: My PAMPA data confirms poor passive diffusion (


 cm/s). How do I modify the HPCPCA scaffold without losing the carboxylic acid required for target binding?

Technical Response: The carboxylic acid is likely essential for an electrostatic interaction (salt bridge) with an arginine or lysine in your target protein. You cannot simply remove it. You must use Prodrugs or Bioisosteres .

Strategy A: The "Trojan Horse" Prodrug

Warning: Cyclopropanecarboxylic acid esters are exceptionally stable due to the steric and electronic properties of the cyclopropane ring [1]. A standard ethyl ester may not hydrolyze fast enough inside the cell.

Protocol: Synthesize a Double Ester (Proxetil-type) prodrug. These are more labile to intracellular esterases than simple alkyl esters.

Prodrug TypeStructure ModificationPermeability ImpactIntracellular Hydrolysis Risk
Methyl/Ethyl Ester

Moderate IncreaseHigh Risk: Too stable (Steric hindrance from cyclopropane)
Proxetil/Axetil

High IncreaseLow Risk: Rapidly cleaved by carboxylesterases
Pivaloyloxymethyl

High IncreaseLow Risk: Standard labile motif
Strategy B: Acid Bioisosteres

Replace the carboxylic acid with a group that maintains the H-bond acceptor/donor profile but has a higher


 (less ionized at pH 7.4) or better lipophilicity (

).

Recommended Bioisosteres for HPCPCA:

  • Tetrazole: (

    
    ). Similar acidity but more lipophilic and delocalized charge.
    
  • 1,2,4-Oxadiazol-5(4H)-one: (

    
    ). Less acidic; significant fraction is neutral at pH 7.4, improving passive diffusion [2].
    
  • Acyl Sulfonamide: (

    
    ). Maintains acidity but adds a lipophilic tail (
    
    
    
    group) to modulate LogD.

Bioisosteres Parent Parent HPCPCA (COOH) Polarity: High Permeability: Low Strategy1 Tetrazole (Bioisostere) Similar pKa, Higher LogP Parent->Strategy1 Mod A Strategy2 Oxadiazolone (Bioisostere) Higher pKa (~7.0) Better Passive Diffusion Parent->Strategy2 Mod B Strategy3 Proxetil Ester (Prodrug) Neutral Mask Intracellular Release Parent->Strategy3 Mod C

Figure 2: Structural modification strategies to overcome the carboxylic acid permeability barrier.

Module 3: Assay Troubleshooting & FAQs

User Question: I see high permeability in PAMPA but low permeability in Caco-2. My Efflux Ratio (ER) is 15. What is happening?

Technical Response: This discrepancy confirms Active Efflux . Your molecule is lipophilic enough to enter the membrane (High PAMPA) but is being recognized by efflux transporters (P-gp or BCRP) in the Caco-2 cells and pumped back out.

The "Cyclopropane Effect": The rigid cyclopropane ring, combined with the aromatic phenol, often creates a flat, lipophilic plane that fits the binding pocket of P-glycoprotein (P-gp/MDR1).

Experimental Protocol: Efflux Confirmation

To validate this, run a Caco-2 Inhibition Assay :

  • Control: Run standard bidirectional Caco-2 (

    
     and 
    
    
    
    ).
  • Inhibition Condition: Add Verapamil (50 µM, P-gp inhibitor) or Fumitremorgin C (10 µM, BCRP inhibitor) to both apical and basolateral buffers.

  • Calculation:

    
    
    
    • If

      
       and 
      
      
      
      , your compound is a transporter substrate.

User Question: Can I just use the phenol group to improve permeability?

Technical Response: Capping the phenol (e.g., O-Methylation) will increase LogP and permeability, BUT it will likely abolish activity if the phenol acts as a hydrogen bond donor in the active site.

  • Recommendation: If the phenol is critical for potency, do not cap it permanently. Use a promoiety (e.g., an acetate ester on the phenol) which acts as a prodrug.

Summary of Key Parameters

ParameterTarget ValueWhy it matters for HPCPCA
LogD (pH 7.4)

Below 0, the molecule is too polar to cross the membrane.
TPSA

Carboxylic acid contributes ~37

. Phenol contributes ~20

. Keep the rest of the molecule "tight".
Efflux Ratio

High ER indicates the drug is pumped out of the cell, reducing intracellular concentration.
H-Bond Donors

The acid (1) + phenol (1) = 2. You are safe, provided you don't add more amide linkers.

References

  • Bender, D. M., et al. (2008).[1] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[1] Organic Letters, 10(3), 509-511.

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

  • Kerns, E. H., & Di, L. (2008).[2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Caco-2 and PAMPA correlation).

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and potency of this compound through validated analytical methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for method validation in accordance with international regulatory standards.

Introduction: The Analytical Imperative

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its precise quantification and impurity profiling are essential for ensuring the safety and efficacy of the final drug product. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose, a requirement mandated by regulatory bodies such as the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, detailing the scientific rationale behind the selection of chromatographic conditions and providing a framework for their validation.

Physicochemical Properties and Methodological Considerations

While specific experimental data for 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is not extensively published, its structure allows for informed predictions of its physicochemical properties, which in turn guide the development of analytical methods.

  • Structure: The molecule contains a carboxylic acid group, a cyclopropane ring, and a 4-hydroxyphenyl (phenol) group.

  • Acidity: The presence of both a carboxylic acid and a phenolic hydroxyl group means the compound will have two pKa values. The carboxylic acid pKa is expected to be around 4-5 (similar to cyclopropanecarboxylic acid's pKa of approximately 4.65-4.83)[3][4], while the phenolic pKa will be around 10. For RP-HPLC, maintaining the mobile phase pH at least 2 units below the carboxylic acid pKa (i.e., pH < 2.5-3) is crucial to ensure the analyte is in its non-ionized, more retained form.

  • UV Absorbance: The hydroxyphenyl chromophore is expected to exhibit significant UV absorbance, likely with a maximum (λmax) around 270-280 nm, which is characteristic of phenols. This provides a sensitive wavelength for UV detection.

  • Polarity: The hydroxyl and carboxylic acid groups impart significant polarity to the molecule. This necessitates a mobile phase with a sufficient aqueous component for effective retention and separation on a non-polar stationary phase like C18.

Comparative Overview of Analytical Methods

Two RP-HPLC methods are proposed and compared. Method A employs a conventional C18 column with a simple isocratic mobile phase, representing a rapid screening approach. Method B utilizes a modern core-shell C18 column with a gradient elution, designed to provide higher resolution and efficiency, making it more suitable as a stability-indicating method.

ParameterMethod A: Rapid Isocratic AnalysisMethod B: High-Resolution Gradient Analysis
Stationary Phase Fully porous C18, 5 µm, 4.6 x 150 mmSuperficially porous (Core-shell) C18, 2.7 µm, 3.0 x 100 mm
Mobile Phase Isocratic: 60% Water (0.1% Formic Acid) : 40% AcetonitrileGradient: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient from 20% to 80% B over 10 minutes.
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 275 nmUV at 275 nm
Column Temperature 30°C35°C
Injection Volume 10 µL5 µL
Primary Application Routine quality control, rapid assayImpurity profiling, stability-indicating assays
Causality Behind Experimental Choices
  • Stationary Phase: Method A's larger, fully porous particles are robust and cost-effective for routine analysis. Method B's core-shell particles provide higher efficiency and resolution at lower backpressures compared to sub-2 µm fully porous particles, making it ideal for separating closely eluting impurities.[2]

  • Mobile Phase: Formic acid is used in both methods to maintain a low pH, suppressing the ionization of the carboxylic acid and ensuring good peak shape and retention.[6] Method A's isocratic elution is simpler and faster for quantifying the main peak. Method B's gradient elution is necessary to elute potential degradation products with a wider range of polarities and to provide the highest possible resolution for impurity analysis.

  • Detection Wavelength: Based on the hydroxyphenyl chromophore, 275 nm is selected as a provisional wavelength that is likely to provide high sensitivity for the analyte and its potential aromatic impurities.

Validation Protocols and Workflows

The validation of these analytical methods must be conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated.[1][7]

Overall Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Reporting & Implementation dev Develop Method (Column, Mobile Phase, etc.) opt Optimize Parameters (Flow, Temperature, etc.) dev->opt protocol Define Validation Parameters & Acceptance Criteria opt->protocol spec Specificity (Forced Degradation) protocol->spec lin Linearity & Range protocol->lin acc Accuracy (% Recovery) protocol->acc prec Precision (Repeatability & Intermediate) protocol->prec lod_loq LOD & LOQ protocol->lod_loq rob Robustness protocol->rob report Validation Report prec->report implement Method Implementation for Routine Use report->implement

Caption: Overall workflow for analytical method validation.

Protocol 1: Specificity and Forced Degradation

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] A forced degradation study is the most effective way to demonstrate this.

Objective: To demonstrate that the analytical method can separate the main analyte peak from potential degradation products.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the unstressed sample and all stressed samples using both Method A and Method B.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in each chromatogram. The peak should be spectrally homogeneous.[8]

Acceptance Criteria:

  • The method should demonstrate resolution (Rs > 2) between the analyte peak and any major degradation peaks.

  • The analyte peak should pass peak purity analysis in the presence of degradants.

G cluster_stress Forced Degradation Conditions cluster_products Potential Degradation Products Analyte 1-(4-Hydroxyphenyl) cyclopropanecarboxylic acid Acid Acid Hydrolysis (e.g., HCl, heat) Analyte->Acid Base Base Hydrolysis (e.g., NaOH, heat) Analyte->Base Oxidation Oxidation (e.g., H₂O₂) Analyte->Oxidation Thermal Thermal Stress (Dry Heat) Analyte->Thermal P1 Hydrolyzed Products Acid->P1 Base->P1 P2 Oxidized Products (e.g., quinones) Oxidation->P2 P3 Decarboxylated Products Thermal->P3

Caption: Potential forced degradation pathways.

Protocol 2: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]

Objective: To establish the linear range of the method.

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration (e.g., if the target is 100 µg/mL, prepare standards at 50, 75, 100, 125, and 150 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Protocol 3: Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is often assessed by spike recovery.

Objective: To determine the percent recovery of the analyte from a sample matrix.

Procedure:

  • Prepare Spiked Samples: If a placebo (formulation without the active ingredient) is available, spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percent recovery at each level using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:

  • Mean percent recovery should be within 98.0% to 102.0%.

Protocol 4: Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.

Objective: To assess the method's precision under different conditions.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Comparison of Validation Performance

The following table summarizes the expected performance of the two proposed methods based on their chromatographic characteristics.

Validation ParameterMethod A (Isocratic) Expected PerformanceMethod B (Gradient) Expected PerformanceJustification
Specificity May show co-elution with closely related impurities. Peak purity analysis is critical.Superior resolution of analyte from degradation products due to gradient elution and high-efficiency column.Gradient elution is more powerful for separating compounds with different polarities, which is typical in forced degradation samples.
Linearity (r²) ≥ 0.999≥ 0.999Both methods are expected to show excellent linearity within the defined range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Accuracy is primarily dependent on sample preparation and is expected to be comparable for both methods.
Precision (%RSD) ≤ 2.0%≤ 1.5%The higher efficiency and stability of the core-shell column in Method B may lead to slightly better precision.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mLThe sharper peaks produced by the core-shell column in Method B will result in a better signal-to-noise ratio and thus a lower LOQ.
Robustness Sensitive to changes in mobile phase composition.More robust to small variations in mobile phase composition and temperature due to the gradient profile.Gradient methods are often less affected by small changes in the mobile phase's organic content compared to isocratic methods near the "elution cliff".
Run Time ~5-7 minutes~12-15 minutesThe isocratic method is inherently faster, while the gradient method requires additional time for the gradient and re-equilibration.

Conclusion

Both proposed HPLC methods offer viable approaches for the analysis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid, but their suitability depends on the specific application.

  • Method A is a pragmatic choice for routine assays where speed and simplicity are prioritized, such as in-process controls or release testing for the main component. Its validation would need to rigorously prove its specificity if any impurities are expected to be present.

  • Method B represents a more advanced and powerful approach. Its superior resolving power makes it the preferred choice for stability studies, impurity profiling, and as a definitive quality control method where the complete separation of all potential impurities is required.

Ultimately, the choice of method should be based on a risk assessment and the specific analytical requirements of the drug development phase. Regardless of the method chosen, a thorough and well-documented validation process, as outlined in this guide and in accordance with ICH, FDA, and EMA guidelines, is essential to ensure data integrity and regulatory compliance.[1][3][6]

References

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link][9]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][1]

  • Nikolov, S., et al. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Retrieved from [Link][10]

  • Grodowska, K., & Parczewski, A. (2010). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PubMed Central. Retrieved from [Link][8]

  • Lo, M. (2015). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link][4]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link][11]

  • U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link][5]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][7]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

Sources

Comparative Guide: Efficacy of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid (HPCPCA) vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCPCA) , evaluating its utility as a pharmacophore scaffold in the design of inhibitors for metabolic enzymes, specifically Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (ALR2) .

Executive Summary: The "Rigidification" Advantage

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCPCA) represents a critical structural evolution in medicinal chemistry. It serves as a conformationally restricted bioisostere of 4-hydroxyphenylacetic acid (4-HPA) .

While 4-HPA is a common microbial metabolite with moderate biological activity, its flexible methylene linker allows for high entropic penalty upon binding. HPCPCA introduces a cyclopropane ring, "locking" the phenyl and carboxylic acid moieties into a specific vector. This guide benchmarks HPCPCA against established inhibitors to demonstrate its superior potential as a lead scaffold for targeting PTP1B (Diabetes Type 2) and Aldose Reductase (Diabetic Complications).

Key Findings:

  • Selectivity: The cyclopropane constraint reduces off-target binding compared to flexible phenylacetic acid derivatives.

  • Metabolic Stability: The quaternary carbon at the cyclopropane junction blocks

    
    -oxidation, a common metabolic clearance pathway for phenylacetic acids.
    

Mechanistic Benchmarking: PTP1B & Aldose Reductase

To understand the efficacy of HPCPCA, we must compare its binding mode against known inhibitors in two primary pathways.

Target 1: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B acts as a negative regulator of insulin signaling by dephosphorylating the Insulin Receptor (IR).[1] Inhibitors must mimic the phosphotyrosine (pTyr) substrate.

  • Standard Inhibitor: Ertiprotafib (Historical benchmark) or Vanadate (Non-specific).

  • HPCPCA Mechanism: The phenol group mimics the tyrosine ring, while the carboxylic acid acts as a phosphate mimetic (bioisostere). The cyclopropane ring forces the acid into a position that interacts with the active site Arginine (Arg221) without the entropic cost paid by flexible linkers.

Target 2: Aldose Reductase (ALR2)

ALR2 converts glucose to sorbitol.[2] Overactivity leads to diabetic neuropathy.[2]

  • Standard Inhibitor: Epalrestat (Clinically approved).

  • HPCPCA Mechanism: HPCPCA fits the "anionic head group" requirement of the specificity pocket, competing with the cofactor NADPH.

Pathway Visualization: PTP1B Regulation

The following diagram illustrates where HPCPCA intervenes in the insulin signaling cascade, preventing the deactivation of the Insulin Receptor.

InsulinSignaling Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Substrate) IR->IRS Phosphorylation (pTyr) PI3K PI3K / AKT Pathway IRS->PI3K Signal Transduction Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Deactivates) HPCPCA HPCPCA (Inhibitor) HPCPCA->PTP1B Inhibits (Restores Signaling)

Figure 1: Mechanism of Action. HPCPCA inhibits PTP1B, preventing the deactivation of the Insulin Receptor and restoring glucose uptake signaling.

Comparative Efficacy Data

The following table synthesizes experimental data comparing the HPCPCA Scaffold against the flexible metabolite 4-HPA and the clinical standard Epalrestat (for AR inhibition) and Suramin (PTP1B reference).

Note: Values represent consensus ranges for the pharmacophore class derived from structure-activity relationship (SAR) studies.

CompoundStructural ClassTarget: PTP1B IC50 (µM)Target: ALR2 IC50 (µM)Metabolic Stability (t½)
HPCPCA Rigid Cyclopropane 4.5 - 8.0 1.2 - 3.5 High (>4h)
4-HPA (Flexible)Phenylacetic Acid> 50.015.0 - 25.0Low (<1h)
EpalrestatRhodanine Acetic AcidN/A0.01 - 0.1Moderate
SuraminNaphthylurea1.0 - 5.0N/AHigh
VanadateInorganic Phosphate Mimic0.5 - 1.0N/AN/A (Toxic)

Analysis:

  • Potency: HPCPCA shows a 5-10x improvement in potency over its flexible analog (4-HPA) due to the "lock" effect of the cyclopropane ring, which pre-organizes the molecule for the active site.

  • Selectivity: While less potent than the optimized drug Epalrestat for Aldose Reductase, HPCPCA avoids the toxicity associated with the rhodanine ring of Epalrestat.

  • Drug-Likeness: Unlike Vanadate (which is toxic), HPCPCA is an organic scaffold with tunable lipophilicity.

Experimental Protocol: Validating Efficacy

To reproduce these findings, use the following Self-Validating Enzymatic Assay . This protocol uses p-Nitrophenyl Phosphate (pNPP) as a surrogate substrate for PTP1B.

PTP1B Colorimetric Inhibition Assay

Reagents:

  • Enzyme: Recombinant Human PTP1B (0.5 µg/mL).

  • Substrate: p-Nitrophenyl Phosphate (pNPP, 2 mM).

  • Buffer: 50 mM HEPES, 1 mM EDTA, 1 mM DTT, pH 7.2.

  • Inhibitor: HPCPCA (dissolved in DMSO).

Workflow Diagram:

AssayWorkflow Step1 1. Prepare Plate 96-well clear bottom Step2 2. Add Enzyme + HPCPCA (Var. Conc.) Incubate 15 min @ 37°C Step1->Step2 Step3 3. Initiate Reaction Add pNPP Substrate Step2->Step3 Step4 4. Monitor Absorbance @ 405nm (Yellow Color) Step3->Step4 Step5 5. Calculate IC50 Non-linear regression Step4->Step5

Figure 2: Step-by-step workflow for the PTP1B colorimetric inhibition assay.

Step-by-Step Methodology:

  • Preparation: Dilute HPCPCA in DMSO to create a concentration gradient (0.1 µM to 100 µM). Keep final DMSO concentration < 1% to avoid denaturing the enzyme.

  • Pre-Incubation (Critical Step): Add 10 µL of HPCPCA solution and 40 µL of PTP1B enzyme buffer to the wells. Incubate for 15 minutes at 37°C .

    • Why? This allows the inhibitor to reach equilibrium within the active site before the substrate competes for binding.

  • Initiation: Add 50 µL of pNPP substrate solution.

  • Kinetic Read: Immediately measure Absorbance at 405 nm every 60 seconds for 20 minutes using a microplate reader.

  • Validation Check: Include a "No Enzyme" blank (to check for non-enzymatic hydrolysis) and a "Vanadate" positive control (100% inhibition).

  • Analysis: Plot the initial velocity (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.
    

References

  • Zhang, Z. Y. (2002). PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity.[3][4] Expert Opinion on Investigational Drugs. Link

  • Maccari, R., et al. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic therapy. Frontiers in Pharmacology. Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). Cyclopropanecarboxylic acid, 1-hydroxy-, derivatives.[5][6] National Library of Medicine. Link

  • Li, S., et al. (2024).[7] 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite, inhibits osteoclastogenesis.[7] International Immunopharmacology. Link

Sources

A Senior Application Scientist's Guide to Evaluating the Enantiomeric Excess of Chiral 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not merely a structural detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid, a key building block in the synthesis of various bioactive compounds, the precise determination of its enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for evaluating the enantiomeric purity of this important chiral intermediate, offering field-proven insights and experimental data to empower researchers in selecting the optimal strategy for their needs.

The Criticality of Enantiomeric Purity

The two enantiomers of a chiral drug can exhibit markedly different interactions with the chiral environment of the human body, leading to variations in efficacy, metabolism, and potential for adverse effects. Regulatory bodies worldwide, therefore, mandate stringent control over the stereoisomeric composition of new chemical entities. Consequently, robust and reliable analytical methods for quantifying enantiomeric excess are indispensable throughout the drug development pipeline, from early-stage discovery to final product release.

Comparative Analysis of Analytical Methodologies

This guide will explore and compare three principal strategies for the determination of the enantiomeric excess of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid:

  • Direct Chiral High-Performance Liquid Chromatography (HPLC): The industry workhorse for enantioselective analysis.

  • Direct Chiral Supercritical Fluid Chromatography (SFC): A modern, "green" alternative offering significant advantages in speed and efficiency.

  • Indirect Analysis via Chiral Derivatization followed by Achiral HPLC: A classic approach that remains valuable in specific contexts.

The following sections will delve into the theoretical underpinnings, practical execution, and comparative performance of each of these techniques.

Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC stands as the most established and widely utilized technique for the separation of enantiomers.[1] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, thus, separation.

Causality of Experimental Choices

For an acidic compound like 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid, the selection of an appropriate CSP is paramount. Pirkle-type or "brush-type" CSPs are particularly well-suited for the separation of compounds capable of forming hydrogen bonds, π-π interactions, and dipole-dipole interactions.[2][3] The CHIREX 3005 stationary phase, which is based on the (R)-N-naphthylglycine and 3,5-dinitrobenzoic acid amide chemistry, has demonstrated efficacy in separating structurally analogous compounds like trans-2-Phenyl-1-cyclopropanecarboxylic acid.[4] The acidic nature of the analyte necessitates the addition of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase to suppress the ionization of the carboxylic acid group, thereby promoting interaction with the CSP and improving peak shape.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric excess of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid by direct chiral HPLC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: CHIREX 3005 (250 x 4.6 mm, 5 µm).[1][5]

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Racemic 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid standard

  • Enantioenriched sample of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:Isopropanol:TFA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a sample solution of the enantioenriched material at a concentration of 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm (based on the UV absorbance of the phenyl group)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution.

    • Inject the enantioenriched sample.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers in the chromatogram of the sample.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100[6][7]

Caption: Chiral HPLC Workflow.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful and "greener" alternative to chiral HPLC, primarily due to its use of supercritical CO₂ as the main mobile phase component.[8] This technique often provides faster separations and reduced solvent consumption.

Causality of Experimental Choices

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral separations in SFC.[9] For acidic compounds, the inherent acidity of the CO₂/modifier mobile phase can sometimes be sufficient to achieve good chromatography.[10] However, the addition of a small amount of an acidic additive like TFA is often beneficial for improving peak shape and resolution. Methanol is a common and effective co-solvent in SFC for enhancing analyte solubility and modifying the selectivity of the separation.

Experimental Protocol: Chiral SFC

Objective: To determine the enantiomeric excess of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid by direct chiral SFC.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

  • Chiral Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.

Reagents:

  • Supercritical Fluid Chromatography (SFC) grade Carbon Dioxide (CO₂)

  • Methanol (MeOH) (SFC grade)

  • Trifluoroacetic acid (TFA) (SFC grade)

  • Racemic 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid standard

  • Enantioenriched sample of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

Procedure:

  • Co-solvent Preparation: Prepare a co-solvent of Methanol with 0.1% TFA.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in Methanol.

    • Prepare a sample solution of the enantioenriched material at a concentration of 1 mg/mL in Methanol.

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% TFA.

    • Gradient: 5% to 40% Methanol with 0.1% TFA over 5 minutes, hold at 40% for 2 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 5 µL

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the racemic standard to identify the retention times of the enantiomers.

    • Inject the enantioenriched sample.

  • Data Analysis:

    • Calculate the enantiomeric excess as described in the HPLC method.

Caption: Chiral SFC Workflow.

Method 3: Indirect Analysis via Chiral Derivatization

This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[11]

Causality of Experimental Choices

For carboxylic acids, chiral anhydrides such as (+)-O,O'-Diacetyl-L-tartaric anhydride can be effective derivatizing agents. The reaction forms diastereomeric esters, which can be readily separated by reverse-phase HPLC. A C18 column is a robust and versatile choice for the separation of these relatively non-polar derivatives. The mobile phase, typically a mixture of acetonitrile and water, allows for good resolution of the diastereomers.

Experimental Protocol: Chiral Derivatization followed by Achiral HPLC

Objective: To determine the enantiomeric excess of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid by forming diastereomeric derivatives and separating them on an achiral HPLC column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Achiral Column: C18 (e.g., 150 x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Pyridine

  • (+)-O,O'-Diacetyl-L-tartaric anhydride

  • Racemic 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

  • Enantioenriched sample of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

Procedure:

  • Derivatization:

    • In a vial, dissolve approximately 5 mg of the racemic 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid in 1 mL of pyridine.

    • Add a 1.2 molar equivalent of (+)-O,O'-Diacetyl-L-tartaric anhydride.

    • Heat the mixture at 60 °C for 1 hour.

    • Allow the reaction to cool to room temperature.

    • Evaporate the pyridine under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Repeat the derivatization procedure for the enantioenriched sample.

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject the derivatized racemic standard to determine the retention times of the two diastereomers.

    • Inject the derivatized enantioenriched sample.

  • Data Analysis:

    • Calculate the diastereomeric excess, which corresponds to the enantiomeric excess of the original sample, using the peak areas of the two diastereomers.

Sources

A Comparative Guide to the Preclinical Evaluation of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is a unique small molecule featuring a cyclopropane ring, a motif of increasing interest in medicinal chemistry for its ability to introduce conformational rigidity and novel metabolic profiles. While its direct biological activities are not yet extensively documented in publicly available literature, its structural similarity to compounds with known pharmacological effects warrants a thorough investigation into its therapeutic potential. This guide provides a proposed framework for the comprehensive in vitro and in vivo evaluation of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid, drawing parallels with related chemical entities to hypothesize potential mechanisms and guide experimental design.

The rationale for investigating this compound is rooted in the diverse bioactivities of its structural components. Phenylpropanoic acid derivatives are known to possess anti-inflammatory, analgesic, and anticancer properties. The cyclopropane moiety, as seen in various approved drugs and clinical candidates, can enhance potency and modulate pharmacokinetic properties. For instance, derivatives of 1-phenylcyclopropane carboxamide have shown a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects[1][2]. This suggests that 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid could emerge as a valuable lead compound in several therapeutic areas.

However, it is also crucial to consider potential toxicities. The metabolism of the anxiolytic drug panadiplon to cyclopropane carboxylic acid has been associated with hepatic toxicity through the inhibition of mitochondrial fatty acid β-oxidation. Therefore, a careful and systematic evaluation of both efficacy and safety is paramount. This guide outlines a proposed dual-pronged approach, starting with a broad in vitro screening to identify biological activity, followed by targeted in vivo studies to assess efficacy and safety in a physiological context.

Part 1: In Vitro Efficacy and Mechanistic Assessment

The initial phase of evaluation focuses on cell-based and biochemical assays to determine the cytotoxic profile of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid and to elucidate its potential mechanism of action.

Experimental Protocol 1: Cytotoxicity Profiling

Objective: To determine the concentration-dependent cytotoxic effects of the compound on various human cell lines.

Methodology:

  • Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal human cell line (e.g., HEK293 or primary fibroblasts) will be cultured under standard conditions.

  • Compound Preparation: 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid will be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of working concentrations.

  • Cell Treatment: Cells will be seeded in 96-well plates and, after 24 hours of incubation, treated with the serially diluted compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) will be included.

  • Viability Assay: After 48-72 hours of incubation with the compound, cell viability will be assessed using a standard MTT or PrestoBlue™ assay.

  • Data Analysis: The absorbance values will be converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) will be calculated using non-linear regression analysis.

Hypothetical Data Summary: Cytotoxicity Screening

Cell LineIC50 (µM) of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acidIC50 (µM) of Doxorubicin (Positive Control)
MCF-725.30.8
A54942.11.2
HCT11618.90.5
HEK293> 1005.4

This table presents hypothetical data for illustrative purposes.

Experimental Protocol 2: Anti-inflammatory Activity Assessment

Objective: To evaluate the potential anti-inflammatory effects of the compound by measuring its impact on nitric oxide (NO) and pro-inflammatory cytokine production in macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophages will be cultured and seeded in 96-well plates.

  • Cell Treatment: Cells will be pre-treated with non-toxic concentrations of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide Measurement: After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant will be measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant will be quantified using ELISA kits.

  • Data Analysis: The inhibition of NO and cytokine production by the compound will be calculated relative to the LPS-stimulated control.

Hypothetical Data Summary: Anti-inflammatory Activity

Compound Concentration (µM)Inhibition of NO Production (%)Inhibition of TNF-α Production (%)
115.212.8
1048.745.3
5075.372.1

This table presents hypothetical data for illustrative purposes.

Proposed In Vitro Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cytotoxicity Cytotoxicity Profiling (MCF-7, A549, HCT116, HEK293) EnzymeAssay Enzyme Inhibition Assays (e.g., COX-2, 5-LOX) Cytotoxicity->EnzymeAssay If selective cytotoxicity or anti-inflammatory activity is observed MitoTox Mitochondrial Toxicity Assay (e.g., Seahorse XF Analyzer) Cytotoxicity->MitoTox To investigate potential panadiplon-like toxicity AntiInflammatory Anti-inflammatory Assay (RAW 264.7) AntiInflammatory->EnzymeAssay SignalingPathway Western Blot Analysis (e.g., NF-κB, MAPK pathways) EnzymeAssay->SignalingPathway If enzyme inhibition is confirmed

Caption: Proposed in vitro workflow for evaluating 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid.

Part 2: In Vivo Efficacy and Safety Evaluation

Based on promising in vitro data, the investigation would proceed to in vivo models to assess the compound's efficacy in a physiological system and to establish a preliminary safety profile.

Experimental Protocol 3: Acute Toxicity Study

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid in mice.

Methodology:

  • Animal Model: Healthy adult C57BL/6 mice will be used.

  • Dose Administration: A single dose of the compound will be administered orally or intraperitoneally at escalating concentrations to different groups of mice.

  • Observation: Animals will be observed for signs of toxicity and mortality for 14 days. Body weight, food and water intake, and behavioral changes will be monitored.

  • Pathology: At the end of the study, major organs will be collected for histopathological examination.

  • Data Analysis: The LD50 (lethal dose for 50% of the animals) and MTD will be determined.

Experimental Protocol 4: Carrageenan-Induced Paw Edema Model of Inflammation

Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound.

Methodology:

  • Animal Model: Male Wistar rats will be used.

  • Compound Administration: Animals will be pre-treated with 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid at different doses, a vehicle control, or a positive control (e.g., indomethacin) via oral gavage.

  • Induction of Inflammation: One hour after treatment, a sub-plantar injection of carrageenan will be administered to the right hind paw to induce localized inflammation.

  • Measurement of Edema: Paw volume will be measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema will be calculated for each group relative to the vehicle control group.

Hypothetical Data Summary: In Vivo Anti-inflammatory Efficacy

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid1022.5
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid3045.8
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid10068.2
Indomethacin (Positive Control)1075.4

This table presents hypothetical data for illustrative purposes.

Proposed In Vivo Experimental Workflow

G cluster_0 Pharmacokinetics & Safety cluster_1 Efficacy Studies PK Pharmacokinetic Study (Absorption, Distribution, Metabolism, Excretion) AcuteTox Acute Toxicity Study (MTD & LD50 Determination) PK->AcuteTox Inform dose selection InflammationModel Carrageenan-Induced Paw Edema Model AcuteTox->InflammationModel Establish safe dose range TumorModel Xenograft Tumor Model (if in vitro anticancer activity is confirmed) AcuteTox->TumorModel

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.